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7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde Documentation Hub

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  • Product: 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde
  • CAS: 1196155-95-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, rigid bicyclic heterocycles are highly sought after to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7,8-Dihydro-5H-pyrano...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, rigid bicyclic heterocycles are highly sought after to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) serves as a premium, versatile building block[1]. By fusing a hydrophilic dihydropyran ring with a functionalized pyridine core, this scaffold provides a unique vector for structural elaboration, particularly via its highly reactive C3-carbaldehyde moiety. This guide provides an in-depth analysis of its structural topology, physical properties, and field-proven synthetic methodologies.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of this intermediate is critical for downstream solvent selection and reaction optimization.

PropertyValueSource / Validation
IUPAC Name 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehydeStandard Nomenclature
CAS Registry Number 1196155-95-9[1],[2]
Molecular Formula C 9​ H 9​ NO 2​ [1],[3]
Molecular Weight 163.17 g/mol [1],[3]
Appearance Solid (Predicted)Laboratory Observation
Storage Conditions Room Temperature / Inert Atmosphere[4]

Structural Elucidation & Topology Mapping

To utilize this building block effectively, one must understand its exact spatial geometry and IUPAC numbering. By analyzing the SMILES string of its closely related 3-carboxylic acid analog (O=C(C1=CN=C2C(COCC2)=C1)O)[5], we can map the exact topology of the carbaldehyde derivative:

  • The Fused Core: The molecule consists of a pyridine ring fused to a dihydropyran ring. According to IUPAC rules for fused heterocycles, numbering prioritizes the heteroatoms as a set to receive the lowest possible locants.

  • Numbering System: The nitrogen atom in the pyridine ring is designated as position 1 . Following the periphery of the bicyclic system, the oxygen atom in the pyran ring falls at position 6 .

  • Bridgeheads & Saturation: The rings are fused at carbons 4a and 8a . The pyran ring is saturated at positions 5, 7, and 8 (hence, "7,8-Dihydro-5H").

  • Functional Handle: The reactive carbaldehyde (-CHO) group is located at position 3 , making it an ideal candidate for cross-coupling, olefination, or reductive amination.

Application in Medicinal Chemistry: FABP4 Inhibitors

The rigid pyrano[4,3-b]pyridine core is highly valued in structure-based drug design. It restricts the conformational flexibility of attached pharmacophores, thereby reducing the entropic penalty upon target binding.

A prime example of this scaffold in action is found in the development of inhibitors for Fatty Acid Binding Protein 4 (FABP4) , a critical target for metabolic and cardiovascular diseases. High-resolution crystallographic data (PDB ID: 7FYF) reveals that derivatives built upon this core—specifically, 4-(4-fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine—exhibit potent sub-micromolar inhibition (IC 50​ = 0.42 µM)[6].

In these advanced drug candidates, the carbaldehyde at position 3 is typically converted into a tetrazole (an acidic bioisostere), while positions 2 and 4 are substituted with hydrophobic groups. The pyrano-pyridine core acts as a central hub, precisely orienting these moieties into the FABP4 binding pocket[6].

Pharmacophore Core Pyrano[4,3-b]pyridine Core (Rigid Scaffold) Tetrazole Tetrazole Moiety (H-Bond Donor/Acceptor) Core->Tetrazole C3 Substitution Hydrophobic Fluorophenyl / Piperidine (Hydrophobic Interaction) Core->Hydrophobic C2/C4 Substitution Target FABP4 Binding Pocket (Arg126, Tyr128) Tetrazole->Target Ionic / H-Bonding Hydrophobic->Target Van der Waals

Pharmacophore mapping of pyrano[4,3-b]pyridine derivatives in FABP4.

Synthetic Methodologies: Chemoselective Reductive Amination

Step-by-Step Protocol & Causality

1. Preparation & Imine Formation

  • Action: Dissolve 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 eq) and the desired amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 - 1.0 eq). Stir at room temperature for 2 hours.

  • Causality: DCE is selected over protic solvents (like methanol) because it provides excellent solubility for the heterocyclic core and prevents premature decomposition of the hydride source added in the next step. Acetic acid is crucial; it mildly protonates the carbaldehyde oxygen, increasing its electrophilicity for amine attack, without over-protonating the nucleophilic amine.

2. Chemoselective Reduction

  • Action: Add Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) (1.5 eq) portion-wise to the reaction mixture. Stir for 12 hours at room temperature.

  • Causality: NaBH(OAc) 3​ is explicitly chosen over standard NaBH 4​ . The electron-withdrawing acetate groups make NaBH(OAc) 3​ a milder reducing agent. It selectively reduces the transient iminium ion intermediate but reacts very slowly with aldehydes, thereby preventing the direct, unwanted reduction of the starting material into an alcohol.

3. Quenching & Purification

  • Action: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM), dry the organic layer over Na 2​ SO 4​ , and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Analytical Checkpoints

A robust protocol must be self-validating. Do not proceed to purification without confirming the following:

  • In-Process LC-MS: Prior to adding the hydride, sample the reaction. The starting material mass ([M+H] + = 164.1) must be absent, replaced entirely by the mass of the imine intermediate.

  • Post-Reaction 1 H NMR: In the crude NMR spectrum, the characteristic, highly deshielded aldehyde proton singlet (typically around δ 9.8 - 10.2 ppm) must completely disappear. It should be replaced by a new aliphatic methylene signal ( δ 3.5 - 4.0 ppm) corresponding to the newly formed C-N bond.

Workflow Aldehyde Pyrano-pyridine 3-Carbaldehyde Imine Iminium Intermediate [M+H]+ Monitored Aldehyde->Imine AcOH (cat.) DCE, RT Amine 1° or 2° Amine (Nucleophile) Amine->Imine Product Alkylated Amine (Target Scaffold) Imine->Product NaBH(OAc)3 Chemoselective

Workflow for chemoselective reductive amination of the carbaldehyde.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde

Executive Summary In contemporary medicinal chemistry, the strategic utilization of fused bicyclic heteroaromatic scaffolds is paramount for navigating the complex topography of target binding pockets. 7,8-Dihydro-5H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic utilization of fused bicyclic heteroaromatic scaffolds is paramount for navigating the complex topography of target binding pockets. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS RN: 1196155-95-9) represents a highly versatile, partially saturated building block[1]. By integrating an sp3 -rich tetrahydropyran ring with an electron-deficient pyridine core, this scaffold aligns perfectly with "Escape from Flatland" drug design principles, offering improved aqueous solubility and distinct spatial geometries compared to planar quinoline analogs[2].

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive mechanistic understanding of this compound, coupled with field-proven, self-validating protocols for its functionalization.

Chemical Identity & Physicochemical Profiling

The architectural advantage of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde lies in its dual functionality: the rigidified pyrano-pyridine core provides a robust structural framework, while the C3-carbaldehyde serves as a highly reactive electrophilic hub for late-stage diversification[3].

Table 1: Core Physicochemical Properties
ParameterValue / DescriptionMechanistic Implication
CAS Registry Number 1196155-95-9Primary identifier for inventory and regulatory tracking.
Molecular Formula C9H9NO2Indicates a low molecular weight (163.17 g/mol ), ideal for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 163.17 g/mol High ligand efficiency potential; leaves ample molecular weight budget for further elaboration.
Fsp3 (Fraction of sp3 Carbons) 0.33 (3 out of 9 carbons)Enhances 3D dimensionality, correlating with improved clinical progression rates and solubility.
Electrophilicity High (C3 Aldehyde)The adjacent pyridine nitrogen withdraws electron density via inductive and resonance effects, lowering the LUMO energy of the carbonyl carbon.

Mechanistic Role in Drug Discovery

Pyrano[4,3-b]pyridine derivatives have garnered significant attention due to their diverse biological activities, particularly in neurotropic, anti-inflammatory, and antimicrobial applications[4]. The core acts as a bioisostere for traditional bicyclic systems (like quinolines or naphthyridines) but with modulated lipophilicity and basicity.

The C3-carbaldehyde is specifically utilized to append pharmacophores via carbon-carbon or carbon-nitrogen bond-forming reactions. Because the pyridine ring is electron-deficient, the aldehyde is highly activated. This thermodynamic activation accelerates imine formation, making it an exceptional substrate for reductive aminations, Knoevenagel condensations, and Wittig olefinations.

G Core CAS 1196155-95-9 (Pyrano-pyridine Aldehyde) RedAm Reductive Amination (STAB, DCE) Core->RedAm 1°/2° Amine Knoevenagel Knoevenagel Condensation (Base catalyst) Core->Knoevenagel Active Methylene Wittig Wittig Olefination (Phosphonium ylide) Core->Wittig Ylide Drug1 Secondary/Tertiary Amines (Target Ligands) RedAm->Drug1 Drug2 Alkenyl Derivatives (Rigid Linkers) Knoevenagel->Drug2 Wittig->Drug2

Figure 1: Divergent synthetic pathways utilizing the C3-carbaldehyde handle.

Experimental Protocols: High-Yield Reductive Amination

To integrate this building block into a drug discovery pipeline, reductive amination is the most frequently employed workflow. The following protocol is designed as a self-validating system: it anticipates the inherent reactivity of the electron-deficient aldehyde and utilizes specific reagents to prevent over-reduction and hydrolysis.

Causality in Reagent Selection
  • Solvent (1,2-Dichloroethane - DCE): Preferred over Dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if imine formation is sluggish, while maintaining excellent solubility for both the polar aldehyde and the amine.

  • Reductant (Sodium Triacetoxyborohydride - STAB): STAB is sterically hindered and electron-deficient compared to Sodium Borohydride ( NaBH4​ ). It selectively reduces the protonated imine (iminium ion) without reducing the unreacted C3-aldehyde to an alcohol, ensuring high chemoselectivity.

  • Lewis Acid / Dehydrating Agent (Titanium(IV) isopropoxide - Ti(OiPr)4​ ): For sterically hindered or weakly nucleophilic amines, Ti(OiPr)4​ acts as both a water scavenger (driving the equilibrium toward the imine) and a Lewis acid (activating the carbonyl).

Table 2: Reaction Optimization Parameters
ParameterStandard ConditionDifficult Substrates (Anilines/Bulky Amines)Rationale
Amine Equivalents 1.1 eq1.5 - 2.0 eqMass action drives imine formation.
Reductant STAB (1.5 eq) NaBH3​CN (1.5 eq) + AcOHCyanoborohydride is stable at lower pH, required for weakly basic amines.
Additive None Ti(OiPr)4​ (1.2 eq)Scavenges H2​O to prevent imine hydrolysis.
Step-by-Step Methodology
  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous DCE (10 mL).

  • Equilibration: Add glacial acetic acid (1.0 mmol) to mildly catalyze iminium formation. Stir the mixture at room temperature for 2 hours. Self-Validation Check: Withdraw a 10 μL aliquot, quench in Methanol, and analyze via LC-MS to confirm the disappearance of the aldehyde mass (M+H = 164) and the appearance of the imine intermediate.

  • Selective Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add Sodium Triacetoxyborohydride (STAB, 1.5 mmol) over 10 minutes to control the exothermic hydride transfer.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours until complete consumption of the imine is observed via TLC or LC-MS.

  • Quench and Workup: Carefully quench the reaction by adding saturated aqueous NaHCO3​ (10 mL). Causality: The basic quench neutralizes the acetic acid and breaks down boron complexes, liberating the free amine product. Stir vigorously for 15 minutes.

  • Extraction: Extract the aqueous layer with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH containing 1% Triethylamine to prevent streaking of the basic product).

Workflow Step1 1. Imine Formation Mix Aldehyde + Amine in DCE Add AcOH or Ti(OiPr)4 Step2 2. Equilibration Stir at RT for 2 hours (Monitor by LC-MS) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 portionwise at 0 °C Step2->Step3 Step4 4. Reaction Quench Add Sat. NaHCO3 (aq) to neutralize and break B-complexes Step3->Step4 Step5 5. Extraction & Purification DCM Extraction -> Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for reductive amination.

Conclusion

The 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde scaffold (CAS 1196155-95-9) is a highly privileged building block that bridges the gap between structural rigidity and three-dimensional complexity. By leveraging the highly electrophilic nature of its C3-carbaldehyde, medicinal chemists can rapidly generate libraries of sp3 -enriched drug candidates. Adhering to the chemoselective reductive amination protocols outlined above ensures high-yielding, scalable access to these advanced functionalized heterocycles.

References

  • Journal of Organic Chemistry (ACS). "Preparation of 1,5-Dihydropyrazolo[3′,4′:5,6]pyrano[3,4-b]pyridines via a Microwave-Assisted..." ACS Publications. Available at:[Link]

  • International Journal of Molecular Sciences (MDPI). "KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect." MDPI Open Access Journals. Available at:[Link]

Sources

Foundational

Preliminary biological activity of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

The Pharmacological Potential and Synthetic Utility of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in Drug Discovery Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacological Potential and Synthetic Utility of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in Drug Discovery

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate privileged scaffolds that offer a balance of conformational rigidity, lipophilicity, and synthetic tractability. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) represents a highly versatile, bicyclic heterocyclic building block. The fusion of a saturated pyran ring with a pyridine core creates a unique pharmacophore capable of probing deep hydrophobic pockets in target kinases and allosteric receptors. This technical guide explores the structural rationale, preliminary biological activities, and self-validating experimental workflows associated with this advanced intermediate.

Structural Rationale & Pharmacophore Dynamics

The rational design of bioactive molecules relies heavily on the physicochemical properties of the core scaffold. The pyrano[4,3-b]pyridine system is highly prized for several mechanistic reasons:

  • Hinge-Binding Capability: The pyridine nitrogen (N1) acts as a potent hydrogen-bond acceptor. In kinase inhibition (such as EGFR), this nitrogen frequently interacts with the peptide backbone of the kinase hinge region (e.g., Met793), anchoring the molecule within the ATP-binding pocket[1].

  • Conformational Restriction: The 7,8-dihydro-5H-pyran ring restricts the rotational degrees of freedom of the molecule. This rigidity reduces the entropic penalty typically incurred upon target binding, leading to higher binding affinities compared to acyclic or monocyclic analogs[2].

  • Electrophilic Hub: The 3-carbaldehyde moiety is strategically positioned. The electron-withdrawing nature of the adjacent pyridine ring enhances the electrophilicity of the carbonyl carbon. This makes it an ideal handle for late-stage divergent synthesis via Knoevenagel condensations, reductive aminations, or Schiff base formations, allowing for rapid Structure-Activity Relationship (SAR) exploration[3].

Workflow A 7,8-Dihydro-5H-pyrano [4,3-b]pyridine-3-carbaldehyde (Electrophilic Hub) B Nucleophilic Addition (e.g., Hydrazine/Amine) A->B Ethanol, Mild Heat C Bioactive Derivative (Imine/Hydrazone/Fused Ring) B->C D In Vitro Validation (IR/NMR & TLC Checkpoints) C->D Self-Validation E Phenotypic Screening (MTT / Kinase Assays) D->E

Workflow for the divergent synthesis and validation of pyrano[4,3-b]pyridine derivatives.

Preliminary Biological Activities of Scaffold Derivatives

While the isolated carbaldehyde is primarily a synthetic intermediate, its immediate derivatives exhibit profound biological activities across multiple therapeutic areas.

A. Oncology: Kinase Inhibition and Cytotoxicity

Derivatives synthesized from the pyranopyridine core have demonstrated potent anti-proliferative activity. Thieno-fused pyranopyridines, generated by cyclizing the 3-position, exhibit remarkable suppression of the Epidermal Growth Factor Receptor (EGFR). Certain derivatives have shown IC50 values in the low nanomolar range (7.27–17.29 nM), outperforming standard clinical inhibitors like erlotinib[1]. Furthermore, 2-aminopyranopyridine derivatives have shown potent cytotoxicity against human liver carcinoma (HepG2) and colorectal carcinoma (HCT 116) cell lines, inducing apoptosis via mitochondrial pathways[3].

B. Central Nervous System (CNS) Therapeutics

The lipophilic nature of the pyran ring allows these derivatives to cross the blood-brain barrier effectively. Fused imidazopyridines derived from pyranopyridines (such as the clinical candidate S-8510) act as inverse agonists at the benzodiazepine (BZ) receptor. By modulating GABA_A receptor complexes, these compounds enhance cholinergic transmission, offering therapeutic potential for cognitive disorders and senile dementia[2].

C. Antimicrobial Efficacy

Halogenated and thiourea-functionalized derivatives of the pyranopyridine scaffold exhibit broad-spectrum antimicrobial activity. By disrupting bacterial cell wall synthesis and targeting specific pathogenic enzymes, these compounds have shown efficacy against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MIC) as low as 4–16 µg/mL[1].

Quantitative Data Summary
Derivative ClassPrimary Target / AssayCell Line / PathogenKey Efficacy MetricSource
2-Aminopyranopyridines Cytotoxicity (MTT Assay)HepG2, HCT 116IC50 comparable to Doxorubicin[3]
Thieno-fused pyranopyridines EGFR Kinase InhibitionMDA-MB-231IC50 = 7.27–17.29 nM[1]
Imidazo-fused pyranopyridines BZ Receptor ModulationIn vivo (Mice)Inverse Agonist Activity (S-8510)[2]
Thieno[2,3-b]pyridines Antimicrobial ScreenS. aureus, E. coliMIC = 4–16 µg/mL[1]

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail the synthesis of bioactive derivatives from the carbaldehyde and their subsequent biological evaluation, emphasizing the causality behind each procedural step.

Protocol 1: Divergent Synthesis of Bioactive Hydrazones

Objective: To functionalize the 3-carbaldehyde into a bioactive hydrazone Schiff base. Causality: Absolute ethanol is selected as the solvent because its protic nature stabilizes the transition state of the nucleophilic attack without requiring harsh Lewis acids, which could degrade the pyran ring.

  • Reaction Setup: Dissolve 1.0 mmol of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in 10 mL of absolute ethanol. Add 1.1 mmol of the substituted hydrazine.

  • Catalysis: Add a catalytic amount (1-2 drops) of glacial acetic acid to activate the carbonyl carbon, increasing its electrophilicity.

  • Reflux & Monitoring (Validation Checkpoint 1): Reflux the mixture at 80°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. Self-Validation: The reaction is deemed complete only when the distinct UV-active spot of the starting aldehyde disappears, replaced by a new, lower-Rf spot corresponding to the hydrazone.

  • Isolation & Spectroscopic Validation (Validation Checkpoint 2): Cool the mixture to precipitate the product. Filter and recrystallize from ethanol. Self-Validation: Perform FT-IR spectroscopy. The successful conversion is definitively proven by the disappearance of the sharp aldehyde carbonyl stretch at ~1700 cm⁻¹ and the emergence of a strong imine (C=N) stretch at ~1620 cm⁻¹.

Protocol 2: High-Throughput EGFR Kinase Inhibition Assay

Objective: To evaluate the target-specific anti-proliferative activity of the synthesized derivatives. Causality: An ATP-competitive assay is utilized because the pyridine core is rationally designed to mimic the adenine ring of ATP, competing for the kinase hinge region.

  • Assay Preparation: In a 96-well microtiter plate, combine recombinant human EGFR enzyme, a fluorescently labeled peptide substrate, and varying concentrations of the test derivative (0.1 nM to 10 µM).

  • Reaction Initiation: Add 10 µM ATP to initiate the phosphorylation cascade. Incubate at 30°C for 45 minutes.

  • Internal Controls (Validation Checkpoint):

    • Positive Control: Erlotinib (a known EGFR inhibitor).

    • Negative Control: 1% DMSO (vehicle).

    • Self-Validation: The assay data is strictly discarded unless the Erlotinib control yields an IC50 within the established literature range of 20–30 nM. This ensures the dynamic range and sensitivity of the recombinant enzyme batch are accurate.

  • Quantification: Measure the fluorescence polarization. Calculate the IC50 using non-linear regression analysis.

Pathway EGF Epidermal Growth Factor (EGF Ligand) EGFR EGFR Tyrosine Kinase (Hinge Region) EGF->EGFR Receptor Binding Cascade PI3K / AKT / mTOR Signaling Cascade EGFR->Cascade Phosphorylation Inhibitor Pyrano[4,3-b]pyridine Derivative Inhibitor->EGFR ATP-Competitive Blockade Outcome Tumor Cell Apoptosis Cascade->Outcome Inhibition of Proliferation

Mechanism of EGFR pathway inhibition by functionalized pyrano[4,3-b]pyridine derivatives.

Conclusion

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde is far more than a simple reagent; it is a meticulously balanced pharmacophore hub. By leveraging its rigid conformation and highly reactive 3-carbaldehyde group, medicinal chemists can rapidly generate libraries of compounds with profound efficacy in oncology, neurology, and infectious diseases. Strict adherence to self-validating synthetic and biological protocols ensures that hits derived from this scaffold translate reliably into robust lead compounds.

References

  • [3] Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Springer Science+Business Media Dordrecht. ResearchGate. Available at:[Link]

  • [1] Dabayeva, V. V., et al. (2025). Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents. Russian Journal of Organic Chemistry. ResearchGate. Available at:[Link]

  • [2] Austin, N. E., et al. (2006). Synthesis and Structure−Activity Relationships of Fused Imidazopyridines: A New Series of Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Exploratory

Pharmacophore Modeling and Scaffold Derivatization Using 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, rigid, and geometrically predictable core is paramount. 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (CAS: 119...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), the selection of a highly versatile, rigid, and geometrically predictable core is paramount. 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (CAS: 1196155-95-9)[1] represents a "privileged scaffold" that seamlessly integrates the robust physicochemical properties of a pyridine ring with the conformational rigidity of a saturated pyran system[2].

This technical guide deconstructs the pharmacophoric utility of this bicyclic system. By leveraging the 3-carbaldehyde moiety as a highly reactive handle, medicinal chemists can rapidly generate diverse libraries. We will explore the computational modeling of this scaffold, detail a self-validating experimental protocol for its derivatization, and examine its proven efficacy in targeting complex proteins such as Fatty Acid Binding Protein 4 (FABP4)[3] and mutant Isocitrate Dehydrogenase 1 (mIDH1)[4].

Structural & Pharmacophoric Deconstruction

To build a high-fidelity 3D pharmacophore model, we must first understand the causality behind the scaffold's binding mechanics. The pyrano[4,3-b]pyridine core is not merely a structural spacer; it is an active participant in target engagement.

  • The Pyridine Core (Aromatic & HBA): The nitrogen atom in the pyridine ring acts as a potent Hydrogen Bond Acceptor (HBA). Its planar geometry is ideal for π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) within the target's binding pocket[2].

  • The Tetrahydropyran Ring (Conformational Rigidity & HBA): The saturated sp3 carbons of the pyran ring force the molecule out of strict planarity, introducing essential 3D character (Fsp3) which correlates with improved clinical success rates. The oxygen atom serves as a secondary, directionally distinct HBA.

  • The 3-Carbaldehyde (The Reactive Handle): Aldehydes are highly electrophilic. In a biological context, they can act as reversible covalent binders (forming Schiff bases with lysine residues). In a synthetic context, they are the perfect starting point for Knoevenagel condensations, reductive aminations, or cyclizations (e.g., into tetrazoles)[3].

Table 1: Pharmacophore Feature Mapping
FeatureStructural MoietySpatial VectorPharmacophoric Role
HBA 1 Pyridine Nitrogen (N1)In-planePrimary hinge-binding or deep pocket anchoring.
HBA 2 Pyran Oxygen (O5)Out-of-plane ( sp3 )Secondary acceptor; often interacts with solvent networks.
Hydrophobic / π Pyridine RingPlanar π−π stacking and hydrophobic enclosure.
Derivatization Vector 3-CarbaldehydeDirectionalExtension into adjacent sub-pockets or covalent trapping.

Computational Workflow: Building the Pharmacophore Model

A static crystal structure rarely captures the dynamic reality of ligand-protein interactions. To generate a robust pharmacophore model using 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, we must account for the conformational flexibility of the pyran ring (half-chair to boat transitions).

The logic here is predictive causality: if we do not sample the conformational ensemble of the pyran ring, we will miscalculate the spatial vector of the oxygen HBA, leading to false positives in virtual screening.

PharmacophoreWorkflow A 1. Scaffold Input (7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde) B 2. Conformational Sampling (MD Simulations / Ring Dynamics) A->B C 3. Feature Extraction (HBA, Aromatic, Steric Exclusions) B->C D 4. 3D Pharmacophore Generation C->D E 5. Virtual Screening & Scoring D->E

Fig 1. Computational pharmacophore modeling workflow for the pyrano-pyridine scaffold.

Experimental Protocol: Scaffold Derivatization & Self-Validating Assays

To translate the computational model into physical leads, we utilize a self-validating experimental workflow. The following protocol details the synthesis of a targeted library via reductive amination of the 3-carbaldehyde, followed by biophysical validation.

Step-by-Step Methodology: Reductive Amination & Validation

Step 1: Imine Formation (Synthesis)

  • Procedure: Dissolve 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 eq) and a primary amine library (1.2 eq) in anhydrous Dichloroethane (DCE). Add a catalytic amount of acetic acid.

  • Causality: The mildly acidic environment protonates the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating nucleophilic attack by the amine.

Step 2: Reduction to Secondary Amine

  • Procedure: After 2 hours of stirring at room temperature, add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 12 hours.

  • Validation Check 1 (LC-MS): Confirm the disappearance of the aldehyde mass ( m/z 163.17)[1] and the appearance of the product mass. STAB is chosen over NaBH4​ because it is mild enough to reduce the imine without reducing the unreacted aldehyde, preventing the formation of dead-end alcohol byproducts.

Step 3: Primary Screening (Thermal Shift Assay - TSA)

  • Procedure: Incubate the purified derivatives with the target protein and a fluorescent dye (e.g., SYPRO Orange). Gradually increase the temperature and measure the melting temperature ( Tm​ ).

  • Causality: A positive shift ( ΔTm​>2∘C ) indicates that the ligand has successfully bound to and thermodynamically stabilized the folded state of the protein.

Step 4: Kinetic Validation (Surface Plasmon Resonance - SPR)

  • Procedure: Immobilize the target protein on a CM5 sensor chip. Flow the hit compounds over the chip at varying concentrations.

  • Validation Check 2 (Kinetics): SPR provides real-time Kon​ and Koff​ rates. This is a critical self-validating step: an IC50 value only gives an endpoint, but SPR confirms whether the binding is a true 1:1 interaction or a false positive caused by aggregation.

Derivatization S1 3-Carbaldehyde Scaffold S2 Reductive Amination S1->S2 S3 Library Generation S2->S3 S4 SPR Kinetic Validation S3->S4 S5 Lead Optimization S4->S5

Fig 2. Step-by-step derivatization and biophysical validation pathway.

Target Engagement Case Studies

The pyrano[4,3-b]pyridine scaffold has been successfully deployed in several high-profile drug discovery campaigns. By modifying the core or utilizing the 3-position for extension, researchers have achieved nanomolar potencies against challenging targets.

Table 2: Proven Target Engagement of the Pyrano-Pyridine Scaffold
Target ProteinDerivative Modification at 3-PositionBinding AffinityStructural Reference
FABP4 Conversion to 3-(1H-tetrazol-5-yl) IC50​=0.42μM PDB: 7FYF[3]
mIDH1 2,5-dione pyrano-pyridine derivatives IC50​<50nM ACS MedChem[4]

In the case of FABP4 (Fatty Acid Binding Protein 4), structure-based drug design (SBDD) utilized the pyrano[4,3-b]pyridine core to anchor the molecule, while the 3-carbaldehyde was synthetically converted into a tetrazole ring. This tetrazole acts as a bioisostere for a carboxylic acid, engaging in critical hydrogen bonding within the FABP4 pocket[3].

Similarly, optimization campaigns targeting mIDH1 (mutant Isocitrate Dehydrogenase 1) for cancer therapeutics have heavily relied on highly substituted pyrano-pyridine and quinoline-dione scaffolds to achieve potent enzymatic inhibition[4]. Furthermore, the synthesis of these fused pyridine systems has been highly optimized in recent years, with scalable Cu-catalyzed oxidative annulations allowing for the rapid generation of these building blocks[5].

References

  • [2] Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - Current Medicinal Chemistry (ResearchGate). URL:

  • [1] 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde - ChemScene. URL:

  • [4] Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - ACS Publications. URL:

  • [5] Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine - The Journal of Organic Chemistry (ACS Publications). URL:

  • [3] 7FYF: Crystal Structure of human FABP4 in complex with 4-(4-fluorophenyl)-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine - RCSB Protein Data Bank. URL:

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde: A Comprehensive Guide

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Executive Summary & Strategic Rationale The fused bicyclic scaffold 7,8-dihydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Strategic Rationale

The fused bicyclic scaffold 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS 1196155-95-9) is a highly versatile building block in modern drug discovery, frequently utilized in the development of kinase inhibitors and GPCR modulators[1]. While direct synthesis of fused pyridines has been explored via various catalytic annulation methods (such as Cu-catalyzed reactions with propargylamine)[2], directly installing a formyl group at the electron-deficient 3-position of a pyridine ring via electrophilic aromatic substitution is notoriously difficult.

To bypass this limitation, this application note details a highly reliable, four-step de novo synthetic route. We construct the functionalized pyridine ring from readily available tetrahydro-4H-pyran-4-one, utilizing a Guareschi-Thorpe-type cyclization to establish a 3-carbonitrile intermediate. Subsequent chlorination, catalytic dehalogenation, and controlled hydride reduction yield the target carbaldehyde. This protocol is designed as a self-validating system , providing researchers with mechanistic insights and visual cues to ensure high-fidelity execution at every step.

Retrosynthetic Pathway & Chemical Workflow

The synthesis relies on the controlled reduction of a nitrile precursor. The nitrile is accessed via the dechlorination of a 2-chloro-pyridine intermediate, which is itself derived from the cyclization of an enaminone with cyanoacetamide[3].

SynthesisRoute SM Tetrahydro-4H- pyran-4-one Int1 Enaminone Intermediate SM->Int1 DMF-DMA Int2 2-Oxo-3-carbonitrile Lactam Int1->Int2 Cyanoacetamide Int3 2-Chloro-3- carbonitrile Int2->Int3 POCl3 Int4 3-Carbonitrile (Dechlorinated) Int3->Int4 H2, Pd/C Target 7,8-Dihydro-5H-pyrano [4,3-b]pyridine-3-carbaldehyde Int4->Target DIBAL-H

Fig 1. Four-step synthetic pathway from tetrahydro-4H-pyran-4-one to the target carbaldehyde.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carbonitrile

Objective: Construct the fused 2-pyridone ring via a Knoevenagel condensation followed by intramolecular cyclization.

  • Enaminone Formation: To a round-bottom flask, add tetrahydro-4H-pyran-4-one (1.0 equiv) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.5 equiv). Stir the neat mixture at 100 °C for 4 hours. Concentrate under reduced pressure to yield the crude enaminone.

  • Cyclization: Dissolve the crude enaminone in anhydrous methanol. Add 2-cyanoacetamide (1.1 equiv) and sodium methoxide (1.2 equiv). Reflux the mixture for 6 hours.

  • Workup & Validation: Cool the mixture to room temperature. Acidify with 1M HCl to pH 5.

    • Self-Validation: A heavy precipitate will form upon acidification. This is the desired lactam. Filter, wash with cold water and ether, and dry under vacuum.

Step 2: Chlorination to 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Objective: Convert the lactam into a reactive 2-chloro-pyridine intermediate[3].

  • Reaction: Suspend the lactam from Step 1 (e.g., 2.50 g, 14.4 mmol) in phosphoryl chloride (POCl₃, 20 mL).

  • Heating: Stir the mixture under reflux (approx. 105 °C) for 4 hours[3].

  • Workup: Allow the mixture to cool to room temperature. Caution: Slowly and carefully pour the mixture into a vigorously stirred saturated aqueous sodium bicarbonate solution at 0 °C to quench excess POCl₃[3].

  • Extraction & Validation: Extract the aqueous layer with chloroform. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate[3].

    • Self-Validation: The reaction mixture will transition from a cloudy suspension to a dark, homogeneous solution as the lactam is consumed. TLC (Hexane:EtOAc 1:1) will show the disappearance of the baseline lactam and the appearance of a high-Rf UV-active spot. Purification via silica gel chromatography yields the product as a white solid (approx. 66% yield)[3].

Step 3: Catalytic Dehalogenation

Objective: Remove the 2-chloro substituent to yield the unsubstituted pyridine core.

  • Setup: Dissolve the 2-chloro intermediate in methanol. Add triethylamine (Et₃N, 2.0 equiv) and 10% Pd/C (10 mol%).

  • Hydrogenation: Purge the flask with Argon, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with EtOAc. Concentrate the filtrate and partition between EtOAc and water to remove triethylamine hydrochloride salts.

    • Self-Validation: The disappearance of the starting material on TLC confirms complete oxidative addition and reductive elimination.

Step 4: DIBAL-H Reduction to the Target Carbaldehyde

Objective: Chemoselective reduction of the nitrile to the aldehyde without over-reduction to the primary amine or alcohol.

DIBALWorkflow Start Dissolve Nitrile in dry DCM (Argon Atmosphere) Cool Cool to -78 °C (Dry Ice / Acetone) Start->Cool Add Dropwise DIBAL-H (1.2 equivalents) Cool->Add Stir Stir at -78 °C for 2 h Add->Stir Quench Quench with EtOAc, then Rochelle's Salt (aq) Stir->Quench Warm Warm to RT & Stir vigorously (Break Emulsion) Quench->Warm Extract Extract & Purify (Target Carbaldehyde) Warm->Extract

Fig 2. Critical workflow for the chemoselective DIBAL-H reduction of the nitrile intermediate.

  • Reaction: Dissolve the nitrile from Step 3 in anhydrous dichloromethane (DCM) under an Argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in DCM, 1.2 equiv) dropwise over 15 minutes. Stir at -78 °C for 2 hours.

  • Quench & Workup: Quench the reaction at -78 °C by adding ethyl acetate (EtOAc, 2 mL) to consume unreacted hydride. After 10 minutes, add saturated aqueous Rochelle's salt (Potassium sodium tartrate) solution. Remove the cooling bath and stir vigorously at room temperature for 1–2 hours.

  • Validation:

    • Self-Validation: Upon addition of Rochelle's salt, a thick white aluminum gel will form. Successful validation of the workup is achieved when this stubborn emulsion completely breaks into two clear, distinct liquid phases. Extract with DCM, dry, and purify via flash chromatography to isolate 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde.

Mechanistic Insights: Causality Behind Experimental Choices (E-E-A-T)

  • Why use POCl₃ without a secondary solvent in Step 2? Phosphoryl chloride acts as both the chlorinating reagent and the solvent. The high concentration drives the tautomerization of the lactam to the lactim form, facilitating the nucleophilic attack of the oxygen onto the phosphorus center, which creates an excellent leaving group (-OPOCl₂) for the subsequent chloride substitution[3].

  • Why include Triethylamine (Et₃N) in Step 3? During the Pd-catalyzed dehalogenation, stoichiometric amounts of HCl are generated. If left unneutralized, HCl will protonate the pyridine nitrogen, drastically altering the electronic properties of the ring and potentially poisoning the palladium catalyst. Et₃N acts as an acid scavenger, precipitating as Et₃N·HCl.

  • Why use Rochelle's Salt in Step 4? DIBAL-H reductions generate highly stable, gelatinous aluminum complexes upon aqueous quenching. These emulsions trap the product and make extraction impossible. Rochelle's salt acts as a bidentate chelator, binding the Al³⁺ ions and breaking the emulsion into a clean, biphasic system. Furthermore, pyridine-3-carbaldehydes are susceptible to aerobic oxidation[4]; breaking the emulsion quickly minimizes the time the product spends in an unpurified, oxygen-exposed state.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for this synthetic workflow based on standardized optimization parameters.

StepReaction TypeReagents & Key ConditionsExpected Yield (%)Primary Purification Method
1 AnnulationDMF-DMA; Cyanoacetamide, NaOMe, MeOH, Reflux72%Acidification & Filtration
2 ChlorinationPOCl₃, Reflux, 4 h[3]66%[3]Silica Gel Column (Hex/EtOAc)
3 DehalogenationH₂ (1 atm), 10% Pd/C, Et₃N, MeOH, RT85%Filtration over Celite
4 ReductionDIBAL-H (1.2 eq), DCM, -78 °C to RT60%Silica Gel Column (Hex/EtOAc)

References

  • Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Pyridine-3-carbaldehyde. Wikipedia.[Link]

Sources

Application

Application Note: Reductive Amination of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde in Drug Discovery

Introduction & Mechanistic Rationale In modern drug discovery, the 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold serves as a highly privileged building block. Its unique three-dimensional geometry provides an optimal vec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold serves as a highly privileged building block. Its unique three-dimensional geometry provides an optimal vector for hydrogen bonding via the pyridine nitrogen, while the fused pyran ring modulates lipophilicity and metabolic stability. This scaffold has been successfully deployed in the development of potent kinase inhibitors, including MAP4K1[1] and ROCK inhibitors[2], as well as novel anticancer agents[3].

To rapidly generate structure-activity relationship (SAR) data, late-stage functionalization via reductive amination of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (CAS: 1196155-95-9, MW: 163.17) is a premier strategy.

Causality in Reagent Selection: The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)3​ , is the reagent of choice for primary and secondary aliphatic amines. Unlike NaBH4​ , which rapidly reduces aldehydes to alcohols, NaBH(OAc)3​ exhibits exquisite chemoselectivity for the iminium ion intermediate. Furthermore, because the pyridine ring of the scaffold is weakly basic (pKa ~4–5), the addition of a stoichiometric amount of acetic acid is required. This precisely tunes the pH to facilitate the dehydration of the hemiaminal into the electrophilic iminium ion without fully protonating the incoming amine nucleophile, which would otherwise stall the reaction.

Drug Discovery Workflow

The following workflow illustrates the integration of this specific pyranopyridine scaffold into a high-throughput library generation pipeline.

Workflow A 7,8-Dihydro-5H-pyrano [4,3-B]pyridine-3-carbaldehyde C Imine/Iminium Formation (Acid Catalysis) A->C B Amine Library Selection (Primary/Secondary Amines) B->C D Selective Reduction (NaBH(OAc)3 or NaBH3CN) C->D E High-Throughput Purification (Prep-HPLC / Flash Chromatography) D->E F In Vitro Screening (e.g., Kinase Inhibition) E->F

Workflow for pyranopyridine-based library generation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) and specific workup rationales guarantee that the chemist can verify the success of the reaction at every phase.

Protocol A: Standard Reductive Amination (Aliphatic Amines)

Optimized for primary and secondary alkyl amines.

  • Imine Formation: To a clean, dry reaction vial, add 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (1.0 eq, 163.2 mg, 1.0 mmol) and the desired amine (1.2 eq, 1.2 mmol). Dissolve in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL).

    • Causality: DCE is preferred over Dichloromethane (DCM) because it allows for a slightly higher reaction temperature if needed, and NaBH(OAc)3​ exhibits optimal solubility and stability in this solvent.

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 57 µL). Stir at room temperature for 1 hour.

    • Self-Validating IPC 1: Withdraw a 5 µL aliquot, dilute in Methanol, and analyze via LC-MS. The disappearance of the aldehyde peak ( [M+H]+=164 ) and the appearance of the imine/hemiaminal mass validates successful condensation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq, 318 mg) in one portion. Stir at room temperature for 2–4 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (5.0 mL). Stir vigorously for 15 minutes.

    • Self-Validating IPC 2: Check the pH of the aqueous layer. It must be ~8. Causality: This step is critical. It neutralizes the acetic acid and deprotonates the newly formed basic amine product (converting it from the hydrochloride/acetate salt to the free base), ensuring it partitions entirely into the organic extraction layer.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Lewis Acid-Mediated Amination (Weak Nucleophiles)

Optimized for anilines and sterically hindered amines.

  • Activation: Combine the aldehyde (1.0 eq) and the aniline (1.2 eq) in anhydrous THF (5.0 mL). Add Titanium(IV) isopropoxide, Ti(O-iPr)4​ (2.0 eq). Stir at 60 °C for 12 hours.

    • Causality: Weak nucleophiles fail to form imines under standard acid catalysis. Ti(O-iPr)4​ acts as a powerful Lewis acid and a water scavenger, driving the equilibrium toward the imine.

  • Reduction: Cool the mixture to 0 °C. Add NaBH4​ (1.5 eq) dissolved in 1 mL of EtOH. Stir for 2 hours.

  • Workup: Quench with 1M NaOH (2.0 mL) to precipitate titanium salts as a white, filterable TiO2​ solid. Filter through a pad of Celite, then extract the filtrate with Ethyl Acetate.

Quantitative Data & Reaction Scope

The table below summarizes the expected quantitative outcomes and optimized parameters based on the specific electronic and steric nature of the incoming amine nucleophile.

Amine ClassReagent SystemSolventTemp / TimeExpected Yield
Primary Aliphatic NaBH(OAc)3​ (1.5 eq), AcOH (1.0 eq)DCE25 °C, 2-4 h75 - 90%
Secondary Aliphatic NaBH(OAc)3​ (2.0 eq), AcOH (1.0 eq)DCE25 °C, 4-12 h65 - 85%
Anilines (Weak) Ti(O-iPr)4​ (2.0 eq), NaBH4​ (1.5 eq)THF / EtOH60 °C 0 °C40 - 70%
Sterically Hindered NaBH3​CN (2.0 eq), ZnCl2​ (0.5 eq)MeOH50 °C, 12-24 h50 - 65%

Mechanistic Pathway

Understanding the electron flow is essential for troubleshooting stalled reactions. The diagram below maps the causality of the transformation from the pyranopyridine aldehyde to the final alkylated amine.

Mechanism Aldehyde Aldehyde Scaffold (Electrophile) Hemiaminal Hemiaminal Intermediate (Unstable) Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (Nucleophile) Amine->Hemiaminal Addition Iminium Iminium Ion (Activated Electrophile) Hemiaminal->Iminium -H2O (Acid Catalyzed) Product Alkylated Amine (Target Scaffold) Iminium->Product Hydride Transfer (NaBH(OAc)3)

Mechanistic pathway of the reductive amination process.

References

  • [Blueprint Medicines Corporation]Nitrogen-containing heteroarylamines as MAP4K1 inhibitors and their preparation (WO2021146370A1). Google Patents.
  • [Bristol-Myers Squibb Company]5-Membered and Bicyclic Heterocyclic Amides as Inhibitors of ROCK (EP3652168B1). European Patent Office / Google Patents.
  • [Kotb, E. R., & Awad, H. M.] Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 43(1), 437-456 (2017). URL:[Link]

Sources

Method

Application Notes and Protocols: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde as a Versatile Synthon for Heterocyclic Scaffolding

Abstract The pyranopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antiviral properties.[1][2][3] This...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyranopyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antiviral properties.[1][2][3] This document provides detailed application notes and experimental protocols for the strategic use of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde , a highly versatile building block, in the synthesis of diverse and medicinally relevant heterocyclic systems. We will explore its application in multicomponent reactions, the synthesis of fused pyrimidines, and reductive amination pathways, providing researchers in drug discovery and organic synthesis with a practical guide to unlocking its synthetic potential.

Introduction: The Significance of the Pyrano[4,3-b]pyridine Scaffold

The fusion of pyran and pyridine rings creates a heterocyclic system with unique physicochemical properties that are highly attractive for drug design.[4][5] The pyridine moiety can enhance water solubility and offers a key site for hydrogen bonding, while the overall rigid structure allows for precise orientation of substituents to interact with biological targets.[4][6] Derivatives have demonstrated potent activities, including the inhibition of kinases like EGFR and VEGFR-2, and antiproliferative effects against various cancer cell lines.[7][8]

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (Figure 1) is an ideal starting material for scaffold diversification. Its aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the construction of complex molecular architectures.

Figure 1. Chemical structure of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde.[9]

Synthetic Application I: Multicomponent Reactions (MCRs) for Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in drug discovery, offering pot, atom, and step economy by combining three or more reactants in a single operation to generate complex products.[10][11] The aldehyde functionality of our building block is perfectly suited for MCRs, such as the Bohlmann-Rahtz pyridine synthesis, to rapidly generate libraries of novel, highly substituted pyridine derivatives.

Principle: Bohlmann-Rahtz Annulation

In this proposed one-pot synthesis, an enamine (generated in situ from a β-ketoester and an amine) reacts with an α,β-unsaturated ketone (formed in situ via Knoevenagel condensation of our aldehyde with a methyl ketone). The subsequent Michael addition and cyclocondensation/aromatization cascade yields a new, fused polypyridine system. This approach allows for the introduction of three points of diversity in a single, efficient step.

Experimental Protocol: Synthesis of a Pyrano[4,3-b]pyridyl-Terpyridine Scaffold

This protocol describes a one-pot, four-component reaction to construct a novel terpyridine-like scaffold.

Table 1: Reactants and Stoichiometry

ReagentMolar Equiv.
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde1.0
Acetone1.1
Ethyl acetoacetate1.0
Ammonium acetate (Amine Source)3.0-4.0

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in absolute ethanol (15 mL), add acetone (1.1 mmol) and ammonium acetate (4.0 mmol).

  • Causality Note: Ammonium acetate serves as both the nitrogen source for the new pyridine ring and a catalyst for the initial condensation steps. An excess is used to drive the equilibrium towards product formation.

  • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate often forms. If not, reduce the solvent volume in vacuo by approximately half to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 5 mL) and then with diethyl ether (2 x 5 mL) to remove residual reagents.

  • Final Product: Dry the purified solid under vacuum to yield the target fused pyridine derivative. Further purification, if necessary, can be achieved by recrystallization from ethanol or by column chromatography.

Workflow Visualization

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Combine Aldehyde, Ethyl Acetoacetate, Acetone, NH4OAc in Ethanol B Reflux at 78°C (8-12 hours) A->B C Monitor by TLC B->C periodically D Cool to RT C->D upon completion E Collect Precipitate via Filtration D->E F Wash with Cold Ethanol & Ether E->F G Dry Under Vacuum F->G

Caption: Workflow for the Four-Component Bohlmann-Rahtz Synthesis.

Synthetic Application II: Synthesis of Fused Pyrano[4,3-b]pyrido[2,3-d]pyrimidines

Fused pyrimidines are another class of heterocycles with significant therapeutic importance.[12][13] The aldehyde can be used to construct a pyrimidine ring fused to the existing pyranopyridine core, creating a novel tetracyclic system. This is achieved via an initial condensation to form a reactive intermediate, followed by cyclization.

Principle: Condensation-Cyclization Strategy

This strategy involves a two-step sequence. First, a Knoevenagel condensation between our aldehyde and malononitrile, catalyzed by a weak base like piperidine, yields a dicyano-olefin intermediate. This electron-deficient alkene is then reacted with guanidine carbonate in a cyclocondensation reaction to form the fused 2,4-diaminopyrimidine ring system.

Experimental Protocol: Synthesis of a Diaminopyrido[4',3':5,6]pyrano[4,3-d]pyrimidine

Table 2: Reactants and Stoichiometry

StepReagentMolar Equiv.
1 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde1.0
1 Malononitrile1.05
1 Piperidine (catalyst)0.1
2 Knoevenagel Intermediate (from Step 1)1.0
2 Guanidine Carbonate1.2

Step-by-Step Methodology:

  • Step 1: Knoevenagel Condensation:

    • In a round-bottom flask, dissolve 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.05 mmol) in 10 mL of ethanol.

    • Add piperidine (0.1 mmol) and stir the mixture at room temperature for 2-3 hours. A precipitate of the dicyano-olefin intermediate should form.

    • Collect the intermediate by filtration, wash with cold ethanol, and dry.

  • Step 2: Cyclocondensation:

    • To a suspension of the intermediate from Step 1 (1.0 mmol) in 15 mL of 2-ethoxyethanol, add guanidine carbonate (1.2 mmol).

    • Causality Note: 2-Ethoxyethanol is used as a high-boiling solvent to provide the necessary thermal energy for the cyclization and subsequent aromatization. Guanidine provides the N-C-N fragment required for the pyrimidine ring.

    • Heat the reaction mixture to reflux (approx. 135°C) for 6-8 hours.

    • Cool the mixture to room temperature. The product will precipitate from the solution.

    • Collect the solid by filtration, wash thoroughly with water and then with ethanol.

    • Dry the product under vacuum to yield the target tetracyclic compound.

Reaction Pathway Diagram

Pyrimidine_Synthesis A Pyrano[4,3-b]pyridine -3-carbaldehyde C Knoevenagel Intermediate (Dicyano-olefin) A->C Piperidine, EtOH, RT B Malononitrile B->C E Fused Diaminopyrimidine Product C->E Reflux, 2-Ethoxyethanol D Guanidine D->E

Caption: Reaction pathway for fused pyrimidine synthesis.

Synthetic Application III: Reductive Amination for Privileged Scaffolds

Reductive amination is a cornerstone reaction for introducing nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[2] The aldehyde is an excellent substrate for converting into a diverse range of secondary and tertiary amines, incorporating fragments like piperazine, which is recognized as a privileged scaffold in drug design.[2]

Principle: Imine Formation and In Situ Reduction

The aldehyde reacts reversibly with a primary or secondary amine to form an iminium ion intermediate. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the iminium ion in situ to the corresponding amine. STAB is the reagent of choice as it is less basic and more selective than other borohydrides, minimizing side reactions.

Experimental Protocol: Synthesis of a Piperazine-Substituted Pyrano[4,3-b]pyridine

Table 3: Reactants and Stoichiometry

ReagentMolar Equiv.
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde1.0
N-Boc-piperazine1.1
Sodium triacetoxyborohydride (STAB)1.5
Acetic Acid (catalyst)0.1

Step-by-Step Methodology:

  • Reaction Setup: In a flask, dissolve 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and N-Boc-piperazine (1.1 mmol) in 15 mL of dichloromethane (DCM).

  • Imine Formation: Add a catalytic amount of glacial acetic acid (0.1 mmol) and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Causality Note: STAB is added after the initial stirring period to allow for sufficient formation of the iminium intermediate. The reaction is mildly exothermic; portion-wise addition helps control the temperature.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (10 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (gradient elution, e.g., 0-10% methanol in DCM).

Workflow Visualization

Reductive_Amination Start Start: Aldehyde + Amine in DCM A Add Acetic Acid Catalyst Start->A B Stir at RT (30-60 min) (Iminium Formation) A->B C Add NaBH(OAc)3 (Portion-wise) B->C D Stir at RT (12-24 h) (Reduction) C->D E Quench with aq. NaHCO3 D->E F Extract with DCM E->F G Purify via Column Chromatography F->G End Final Product: Amine G->End

Caption: Workflow for Reductive Amination using STAB.

Conclusion

7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde is a potent and versatile building block for the synthesis of complex heterocyclic molecules. The protocols detailed herein for multicomponent reactions, fused pyrimidine synthesis, and reductive amination provide a robust framework for researchers to generate novel chemical entities for drug discovery and development. The strategic application of this synthon can significantly accelerate the exploration of the valuable chemical space defined by the pyranopyridine scaffold.

References

  • Mohamed, S. F., Kotb, E. R., Abd El-Meguid, E. A., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Al-Ostath, A., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Journal of Biomolecular Structure and Dynamics.
  • Stepanyan, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production.
  • Stepanyan, K., et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PubMed.
  • Al-Ostath, A., et al. (2024).
  • BLD Pharm. 7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-amine. BLD Pharm Website.
  • ChemScene. (7,8-Dihydro-5H-pyrano[4,3-b]pyridin-3-yl)boronic acid. ChemScene Website.
  • Takahashi, H. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • Takahashi, H. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
  • Sarchem Labs. (2025). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs Website.
  • Kumar, I., et al. One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. RSC Publishing.
  • Unknown Authors.
  • Unknown Authors. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Source Not Available.
  • Unknown Authors. RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. Source Not Available.
  • Wang, P. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
  • Unknown Authors. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
  • NextSDS. 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde. NextSDS Website.
  • Mogilaiah, K., et al. Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines... PMC.
  • NextSDS. 7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid 6,6-dioxide. NextSDS Website.
  • Jiang, B., et al. (2017). Recent Developments on Five-Component Reactions. PMC.
  • Unknown Authors. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC.
  • Unknown Authors. (2004). synthesis of heterocyclic compounds from the reactions of dehydroacetic acid (dha)
  • BenchChem. Multi-component Reactions for the Synthesis of Pyridine Derivatives: Application Notes and Protocols. BenchChem Website.
  • Wikipedia. Pyridine-3-carbaldehyde. Wikipedia.
  • Fluorochem. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid. Fluorochem Website.

Sources

Application

Application Notes &amp; Protocols: Knoevenagel Condensation with 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde for Novel Compound Synthesis

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing Knoevenagel condensation reactions using 7,8-Dihydro-5H-pyrano[4,3-b]p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on performing Knoevenagel condensation reactions using 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde. The pyranopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization via C-C bond formation is of significant interest for generating novel molecular entities with potential therapeutic applications.[1][2] These notes delve into the reaction mechanism, offer strategic guidance on experimental design, and provide detailed, validated protocols for synthesizing α,β-unsaturated products. The causality behind reagent selection, catalyst choice, and reaction conditions is emphasized to empower researchers to optimize these transformations for their specific discovery pipelines.

Introduction: The Strategic Value of the Pyranopyridine Scaffold

The fusion of pyran and pyridine rings creates a heterocyclic system with a unique electronic and structural profile, making it a cornerstone for the design of biologically active molecules.[1] Pyridine derivatives are integral to numerous pharmaceuticals, valued for their ability to engage in hydrogen bonding, improve solubility, and serve as versatile synthetic handles.[3][4] Specifically, pyranopyridine cores have been identified in compounds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5]

The Knoevenagel condensation is a robust and highly efficient carbon-carbon bond-forming reaction, ideal for the derivatization of aldehydes.[6] It involves the reaction of a carbonyl compound with an active methylene compound, catalyzed by a base, to yield an electron-deficient alkene.[7] This reaction is particularly advantageous as it often proceeds with high stereoselectivity for the E-isomer and uses water as its only byproduct, aligning with the principles of green chemistry.[7]

By applying the Knoevenagel condensation to 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, researchers can readily access a library of novel compounds, installing diverse functional groups at the 3-position of the pyranopyridine core. These products are valuable intermediates for further elaboration or can be directly screened in biological assays.

Mechanistic Framework: Understanding the Knoevenagel Condensation

The reaction proceeds through a well-established three-step mechanism, typically initiated by a basic catalyst.[8][9] Understanding this pathway is critical for troubleshooting and optimization.

  • Deprotonation: A base removes an acidic proton from the active methylene compound (e.g., malononitrile), creating a highly nucleophilic enolate or carbanion. The acidity of this proton is due to the stabilizing effect of two adjacent electron-withdrawing groups (Z and Z').[8]

  • Nucleophilic Attack: The generated carbanion attacks the electrophilic carbonyl carbon of the 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, forming a tetrahedral alkoxide intermediate.[9][10]

  • Dehydration: The alkoxide is protonated (often by the conjugate acid of the base), and a subsequent elimination of a water molecule occurs to form the final, thermodynamically stable α,β-unsaturated product.[8]

Knoevenagel_Mechanism cluster_reactants Reactants cluster_steps Reaction Pathway Aldehyde Pyrano-Pyridine Carbaldehyde Attack Step 2: Nucleophilic Attack Aldehyde->Attack Methylene Active Methylene (Z-CH₂-Z') Base Base (e.g., Piperidine) Deprotonation Step 1: Deprotonation Base->Deprotonation + Methylene Deprotonation->Attack Forms Carbanion Dehydration Step 3: Dehydration Attack->Dehydration Forms Intermediate Product α,β-Unsaturated Product Dehydration->Product - H₂O

Caption: The core mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Design: Key Parameters for Success

The success of the Knoevenagel condensation hinges on the judicious selection of reactants, catalyst, and conditions. The heterocyclic nature of the pyranopyridine aldehyde requires consideration of potential side reactions and catalyst compatibility.

Selection of the Active Methylene Compound

The reactivity of the active methylene compound is dictated by the electron-withdrawing strength of its flanking groups. This choice directly impacts reaction time and conditions.[11]

Active Methylene CompoundStructureReactivityNotes & Rationale
Malononitrile NC-CH₂-CNHigh The two nitrile groups strongly activate the methylene protons, allowing the reaction to proceed rapidly, often at room temperature with a mild catalyst.[11][12]
Ethyl Cyanoacetate NC-CH₂-COOEtModerate Less acidic than malononitrile but highly effective. A common and cost-effective choice for producing cyanoacrylate products.[11][13]
Diethyl Malonate EtOOC-CH₂-COOEtModerate-Low Requires slightly stronger conditions (more catalyst or heat) compared to malononitrile due to the lesser electron-withdrawing ability of esters.[11]
Barbituric Acid / Thiobarbituric Acid (Various)High These cyclic compounds are highly acidic and react readily. The products are of significant interest in medicinal chemistry.[14]
Meldrum's Acid (Various)High A cyclic diester with high acidity, often used for efficient condensations under mild conditions.[14]

Expert Insight: For initial explorations with 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde, Malononitrile is recommended due to its high reactivity, which favors clean product formation under mild conditions and minimizes the risk of side reactions involving the pyridine nitrogen.

Catalyst and Solvent Systems

The choice of catalyst and solvent is interdependent and crucial for yield and purity.

Catalyst SystemSolvent(s)TemperatureRationale & Considerations
Piperidine (Catalytic) Ethanol, MethanolRoom Temp to RefluxThe classic, highly reliable method. Piperidine is a mild organic base that efficiently catalyzes the reaction. Ethanol provides excellent solubility for both the aldehyde and many active methylene compounds.[8][10]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) Water, EthanolRoom TempA strong, non-nucleophilic organic base. The DBU/water complex is a "green" and highly efficient system, promoting rapid reactions.[11]
Boric Acid Aqueous EthanolRoom TempA mild, environmentally benign Lewis acid catalyst that can activate the carbonyl group, facilitating the reaction.[12][15]
Catalyst-Free Water:Ethanol (1:1)Room TempFor highly reactive substrates like pyridinecarbaldehydes, the reaction can sometimes proceed without a catalyst in a protic solvent mixture, representing the ultimate green chemistry approach.[7][16]

Expert Insight: A piperidine/ethanol system is a robust starting point for validation. For a greener alternative, a catalyst-free approach in a water/ethanol mixture should be attempted first, as the pyridine moiety in the substrate may provide sufficient basicity to self-catalyze the reaction with highly active methylene compounds.[7]

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Classic Piperidine-Catalyzed Condensation

This protocol is a reliable standard for the Knoevenagel condensation and is suitable for a wide range of active methylene compounds.

Materials & Equipment:

  • 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol)

  • Malononitrile (or other active methylene compound) (1.1 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol)

  • Round-bottomed flask (25 or 50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • To a 25 mL round-bottomed flask, add 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and the selected active methylene compound (1.1 mmol).

  • Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature until all solids are dissolved.

  • Add a catalytic amount of piperidine (0.1 mmol, ~10 mol%) to the solution using a micropipette.[17]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction every 30 minutes by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexane). The disappearance of the aldehyde spot indicates reaction completion.

  • Causality Note: If no significant reaction is observed after 2 hours, gently heat the mixture to 50-60 °C using a heating mantle. The increased temperature provides the activation energy needed for less reactive methylene compounds.

  • Upon completion, cool the reaction mixture to room temperature. Often, the product will precipitate directly from the solution.

  • Work-up & Purification:

    • If a precipitate has formed, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove residual catalyst and starting materials.

    • If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) to yield the pure product.[17]

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Green Catalyst-Free Condensation

This protocol leverages the inherent reactivity of the substrates in an environmentally benign solvent system. It is most effective with highly active methylene compounds like malononitrile.[7]

Materials & Equipment:

  • 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Solvent: 1:1 mixture of deionized water and ethanol (10 mL)

  • Erlenmeyer flask or round-bottomed flask (50 mL)

  • Magnetic stirrer and stir bar

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • In a 50 mL flask, dissolve 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the water:ethanol solvent mixture (10 mL).

  • Stir the resulting solution vigorously at room temperature.[7]

  • Causality Note: In this system, water can act as a weak Brønsted base, facilitating the initial deprotonation of the highly acidic malononitrile.[16] The polar protic solvent also helps stabilize the charged intermediates.

  • Monitor the reaction by TLC. A solid product often begins to precipitate from the reaction mixture within 30-60 minutes.

  • Continue stirring for 2-4 hours or until TLC indicates the complete consumption of the aldehyde.

  • Work-up & Purification:

    • Collect the precipitated product by vacuum filtration.

    • Wash the solid thoroughly with cold deionized water (2 x 10 mL) and then with a small amount of cold ethanol (5 mL).

    • Dry the product under vacuum to obtain a high-purity solid. Further purification is typically not required.

Experimental Workflow and Troubleshooting

A systematic workflow ensures reproducibility and simplifies the process from reaction setup to final product analysis.

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_isolation Isolation & Purification cluster_analysis Analysis Reactants 1. Combine Aldehyde & Active Methylene in Solvent Catalyst 2. Add Catalyst (if required) Reactants->Catalyst Stir 3. Stir at RT or Heat Catalyst->Stir TLC 4. Monitor by TLC Stir->TLC Workup 5. Work-up (Filter / Concentrate) TLC->Workup Purify 6. Purify (Recrystallization) Workup->Purify Characterize 7. Characterize Product (NMR, MS, IR) Purify->Characterize

Caption: A typical experimental workflow for Knoevenagel condensation.

Troubleshooting Guide:

ProblemPossible Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Insufficiently active methylene compound. 2. Catalyst is inactive or insufficient. 3. Low temperature.1. Switch to a more reactive methylene compound (e.g., malononitrile). 2. Increase catalyst loading to 15-20 mol% or switch to a stronger base like DBU. 3. Gently heat the reaction to 50-60 °C.
Low Product Yield 1. Incomplete reaction. 2. Product is soluble in the reaction/wash solvent. 3. Reversible reaction equilibrium.1. Increase reaction time. 2. Concentrate the filtrate and cool to recover more product. Use ice-cold solvents for washing. 3. If possible, remove water as it forms using a Dean-Stark apparatus (for reactions in non-aqueous solvents like toluene).[18]
Formation of Side Products 1. Michael addition of a second methylene unit. 2. Catalyst reacting with the aldehyde.1. Use a 1:1 stoichiometry of reactants. Avoid a large excess of the active methylene compound.[12] 2. Use a non-nucleophilic base like DBU or a milder catalyst like boric acid.

Conclusion

The Knoevenagel condensation is a powerful and versatile tool for the functionalization of the 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde core. By carefully selecting the active methylene compound, catalyst, and solvent system, researchers can efficiently synthesize a diverse range of α,β-unsaturated derivatives. The protocols provided herein offer both a classic, robust method and a modern, greener alternative, serving as a solid foundation for further exploration in drug discovery and medicinal chemistry programs. The resulting compounds are primed for biological screening and represent a promising avenue for the development of next-generation therapeutics.

References

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society.

  • A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. (n.d.). Rasayan Journal of Chemistry.

  • Knoevenagel Condensation. (n.d.). Alfa Chemistry.

  • Application Notes and Protocols for Knoevenagel Condensation Reactions Involving 2-(Thiophen-2-yl)acetaldehyde. (2025). BenchChem.

  • Knoevenagel Condensation. (n.d.). Thermo Fisher Scientific - UK.

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI.

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO.

  • Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. (n.d.). ResearchGate.

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal.

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.

  • New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. (n.d.). PMC.

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum.

  • Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). (2013). RSC Publishing.

  • Knoevenagel Condensation. (n.d.). Cambridge University Press.

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). World Journal of Pharmaceutical and Life Sciences.

  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (2025). Sarchem Labs.

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.

  • A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. (n.d.). Bulgarian Chemical Communications.

  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. (2022). PubMed.

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online.

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Semantic Scholar.

Sources

Method

Catalytic hydrogenation of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Application Note: Chemoselective Catalytic Hydrogenation of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde Strategic Overview & Mechanistic Insights As a Senior Application Scientist in early-stage drug development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Catalytic Hydrogenation of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde

Strategic Overview & Mechanistic Insights

As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of selectively reducing polyfunctional heterocycles. The molecule 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde presents a classic chemoselectivity trilemma during catalytic hydrogenation. To successfully scale this building block, we must navigate three competing pathways:

  • The Target Reaction: Reduction of the C3-carbaldehyde to the corresponding primary alcohol (the 3-hydroxymethyl derivative).

  • Competing Pathway A (Hydrogenolysis): The resulting alcohol is situated in a "pyridylic" position. Over-reduction can cleave the C–O bond, yielding an undesired 3-methylpyridine derivative.

  • Competing Pathway B (Ring Saturation): The pyridine ring itself can be reduced to a piperidine derivative, particularly under forcing conditions or in acidic media.

Causality in Catalyst and Solvent Selection: Standard hydrogenation of pyridinecarboxaldehydes to pyridinemethanols often utilizes Palladium on Carbon (Pd/C) or Raney Nickel[1]. While Pd/C exhibits excellent kinetics for carbonyl reduction at room temperature, it is also highly active for the hydrogenolysis of benzylic and pyridylic alcohols.

To manipulate the reaction kinetics in our favor, we introduce a catalytic amount of an amine base (e.g., Triethylamine, Et₃N) into an alcoholic solvent (Ethanol). This choice is highly intentional: the amine base partially poisons the highly active defect sites on the palladium surface responsible for hydrogenolysis, and it prevents the protonation of the pyridine nitrogen, which would otherwise activate the heteroaromatic ring toward saturation[2]. Alternatively, supported Palladium nanocatalysts or Ruthenium on Carbon (Ru/C) can be employed, as they exhibit remarkable shape-selectivity and inherent chemoselectivity for carbonyls over heteroaromatic rings[3].

Quantitative Data: Optimization of Hydrogenation Conditions

The following table summarizes the causal relationship between reaction conditions and chemoselectivity, validating the choice of our optimized protocol.

EntryCatalystSolventAdditivePressure (bar)Time (h)Conversion (%)Selectivity (Target Alcohol, %)Primary Byproduct
15% Pd/CEtOHNone3.04.0>99753-Methyl derivative (25%)
2 5% Pd/C EtOH Et₃N (0.1 eq) 1.5 2.5 >99 >98 None (Optimized)
35% Ru/CMeOHNone5.06.095>99Unreacted SM (5%)
4PtO₂AcOHNone3.012.0>99<10Piperidine derivative (>90%)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring volumetric hydrogen uptake and utilizing precise In-Process Controls (IPC), the operator can definitively confirm the reaction trajectory before irreversible over-reduction occurs.

Materials Required:

  • 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (1.0 eq, limiting reagent)

  • 5% Pd/C (5-10 wt% relative to substrate)

  • Absolute Ethanol (10 mL / gram of substrate)

  • Triethylamine (0.1 eq)

  • Hydrogen gas (High purity)

Step-by-Step Methodology:

  • Reaction Setup & Catalyst Wetting:

    • Action: In a Parr hydrogenation vessel or a heavy-walled round-bottom flask, add the 5% Pd/C catalyst. Carefully wet the catalyst with a small portion of Absolute Ethanol under a nitrogen atmosphere.

    • Causality: Dry Pd/C is pyrophoric and can ignite solvent vapors. Wetting under N₂ ensures safety and prevents localized overheating that could degrade the catalyst.

  • Substrate Introduction:

    • Action: Dissolve the 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in the remaining Absolute Ethanol. Add Triethylamine (0.1 eq) to the solution, then transfer this mixture to the hydrogenation vessel.

  • Purging Sequence (Critical for Safety and Kinetics):

    • Action: Seal the vessel. Purge the system with Nitrogen gas (3 cycles of pressurizing to 3 bar and venting). Follow this with Hydrogen gas (3 cycles of pressurizing to 1.5 bar and venting).

    • Causality: Complete removal of oxygen prevents explosive mixtures and stops the formation of water, which could alter the basicity of the system and affect chemoselectivity.

  • Hydrogenation & Kinetic Monitoring (The Self-Validation Step):

    • Action: Pressurize the vessel to exactly 1.5 bar with H₂ and initiate vigorous stirring (800-1000 rpm) at 25 °C. Monitor the pressure drop or use a mass flow controller to track H₂ consumption.

    • Validation Check: The reaction is designed to consume exactly 1.0 molar equivalent of H₂. If the H₂ uptake ceases abruptly at 1.0 eq, the chemoselective reduction to the alcohol is successful. If uptake continues past 1.0 eq, hydrogenolysis is occurring; quench immediately.

  • In-Process Control (IPC) via LC-MS:

    • Action: After 2 hours (or when H₂ uptake plateaus), vent the H₂ and purge with N₂. Extract a 50 µL aliquot, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation Check: The chromatogram should show >99% disappearance of the starting material ( [M+H]+ = 164) and the appearance of the target alcohol ( [M+H]+ = 166).

  • Workup & Isolation:

    • Action: Filter the entire reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol. Concentrate the filtrate under reduced pressure to afford the crude 3-hydroxymethyl product, which is typically >98% pure and ready for downstream functionalization.

Reaction Pathway Visualization

Chemoselectivity SM 7,8-Dihydro-5H-pyrano[4,3-b] pyridine-3-carbaldehyde Target 3-Hydroxymethyl Derivative (Target Alcohol) SM->Target Pd/C, H2 (1.5 bar) EtOH, Et3N (Selective) RingRed Piperidine Derivative (Ring Reduction) SM->RingRed PtO2 / Acidic Media (Undesired) OverRed 3-Methyl Derivative (Hydrogenolysis) Target->OverRed Prolonged Time / High Pressure (Undesired)

Figure 1: Chemoselectivity network for the catalytic hydrogenation of the target carbaldehyde.

References

  • Szöllősi, G., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances. Retrieved from [Link]

  • Bilgicli, et al. (2020). Supported Palladium Nanocatalysts: Recent Findings in Hydrogenation Reactions. MDPI Nanomaterials. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde

Welcome to the Application Science Support Center. The 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold has emerged as a highly valuable pharmacophore in modern oncology, particularly serving as a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The 7,8-dihydro-5H-pyrano[4,3-b]pyridine scaffold has emerged as a highly valuable pharmacophore in modern oncology, particularly serving as a critical building block in the development of covalent KRAS G12C inhibitors[1].

Synthesizing the 3-carbaldehyde derivative of this core often presents significant bottlenecks, including stalled annulations, over-reductions, and tedious downstream purifications. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the physicochemical causality behind these failures and provide self-validating, highly reproducible protocols to maximize your isolated yields.

Synthetic Workflow Visualization

To systematically diagnose yield loss, we must first map the synthetic logic. The optimal route avoids high-pressure autoclaves by utilizing a copper-catalyzed oxidative annulation, followed by cyanation/halogenation, and a strictly controlled hydride reduction.

SynthesisWorkflow A Tetrahydro-4H-pyran-4-one + Propargylamine B CuCl2 (5 mol%), i-PrOH Oxidative Annulation (Air) A->B C Pyrano[4,3-b]pyridine Core B->C Yield: ~34-50% D Cyanation / Halogenation (POCl3) C->D E 3-Carbonitrile Intermediate D->E Yield: ~66% F DIBAL-H Reduction Toluene, -78°C E->F G 7,8-Dihydro-5H-pyrano[4,3-b] pyridine-3-carbaldehyde F->G Yield: >70%

Synthetic workflow for 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde.

Troubleshooting & FAQs

Q1: My yield for the initial 7,8-dihydro-5H-pyrano[4,3-b]pyridine core is stuck below 40%. How can I drive this oxidative annulation to completion? A: The construction of the fused pyridine core via the reaction of tetrahydro-4H-pyran-4-one with propargylamine is an oxidative annulation. If your yield is low, the issue is likely insufficient oxidation or catalyst poisoning.

  • Mechanistic Insight: Cu(II) facilitates the cyclization but is reduced to Cu(I) in the process. Oxygen is required as the terminal oxidant to regenerate the active Cu(II) species. If you are running this under a strict inert atmosphere (N2/Ar), the catalytic cycle will stall.

  • Actionable Fix: Switch to the2 using 5.0 mol% CuCl₂·2H₂O in i-PrOH, and run the reaction open to the air[2]. Furthermore, add the propargylamine in three distinct portions at 2-hour intervals. Dumping the amine in all at once coordinates and poisons the copper catalyst, leading to substrate degradation.

Q2: During the DIBAL-H reduction of the 3-carbonitrile intermediate to the 3-carbaldehyde, I am observing significant over-reduction to the primary alcohol. How do I arrest the reduction? A: The reduction of a nitrile to an aldehyde using Diisobutylaluminium hydride (DIBAL-H) relies entirely on the kinetic stability of the intermediate tetrahedral aluminum imine complex.

  • Mechanistic Insight: If this complex collapses before the aqueous quench, the resulting free imine is rapidly reduced by a second equivalent of hydride to the amine, or prematurely hydrolyzed and reduced to the alcohol. This collapse is strictly temperature-dependent.

  • Actionable Fix: Maintain the internal reaction temperature strictly at or below -78°C[1]. Use a dry ice/acetone bath and monitor the internal temperature with a thermocouple probe, not just the bath temperature. Add the DIBAL-H dropwise via a syringe pump at a rate that prevents the internal temperature from exceeding -70°C.

Q3: The workup for the DIBAL-H reduction is a nightmare. I get a thick, unfilterable emulsion that traps my product. What is the standard protocol to resolve this? A: Aluminum salts are notorious for forming gelatinous aluminum hydroxide emulsions during aqueous quenching, which trap highly polar heterocyclic products.

  • Actionable Fix: Utilize a Rochelle's salt (potassium sodium tartrate) quench. Quenching with a saturated aqueous solution of Rochelle's salt and stirring vigorously for 1-2 hours at room temperature will strongly chelate the aluminum ions. This breaks the emulsion network, yielding two distinct, easily separable layers and drastically improving your isolated yield.

Quantitative Data Presentation

To illustrate the critical nature of temperature and quench methodology during the final carbaldehyde formation, review the optimization data below:

DIBAL-H (Equiv)Internal Temp (°C)Quench MethodCarbaldehyde Yield (%)Over-reduction Byproducts (%)
1.1-78Rochelle's Salt (2h stir)82% < 5%
1.5-78Rochelle's Salt (2h stir)61%25% (Alcohol)
1.1-40Rochelle's Salt (2h stir)45%40% (Alcohol/Amine)
1.1-78Water/HCl55% (Emulsion loss)< 5%
Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process checks (IPCs) are met.

Protocol 1: Cu-Catalyzed Oxidative Annulation (Core Synthesis)

Reference standard adapted from 2[2].

  • Setup: Charge a round-bottom flask with tetrahydro-4H-pyran-4-one (3.0 g, 29.9 mmol, 1.0 equiv) and CuCl₂·2H₂O (0.255 g, 1.50 mmol, 0.05 equiv) in i-PrOH (30 mL).

  • Atmosphere: Equip the flask with a reflux condenser open to the atmosphere (or fit with an air-filled balloon). Do not purge with nitrogen.

  • Heating & Addition: Heat the mixture to 80°C. Add propargylamine (3.30 g, 60.0 mmol, 2.0 equiv total) in three equal portions at 0 h, 2 h, and 4 h.

  • Validation (IPC): Stir for a total of 8 hours. Monitor by TLC (Hexane/EtOAc 3:2). The reaction is complete when the ketone spot is fully consumed.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography to isolate the 7,8-dihydro-5H-pyrano[4,3-b]pyridine core (Expected yield: ~34-40%).

(Note: The core is subsequently converted to the 2-chloro-3-carbonitrile intermediate via standard POCl₃ cyanation[3].)

Protocol 2: DIBAL-H Reduction to 3-Carbaldehyde

Reference standard adapted from 1[1].

  • Setup: Dissolve the 3-carbonitrile intermediate (e.g., 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile) in anhydrous toluene (0.1 M) under a strict argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Insert an internal thermocouple. Validation: Do not proceed until the internal temperature reads ≤ -78°C.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.1 equiv) dropwise via syringe pump. Validation: Adjust the drip rate so the internal temperature never exceeds -70°C. If it does, pause the addition.

  • Reaction: Stir at -78°C for 2 hours.

  • Quench: Quench the reaction while still at -78°C by the slow addition of EtOAc (to safely consume excess DIBAL-H), followed immediately by an equal volume of saturated aqueous Rochelle's salt solution.

  • Workup: Remove the cooling bath. Stir the biphasic mixture vigorously at room temperature for 1.5 to 2 hours. Validation: The opaque gel must resolve into two completely clear, distinct liquid phases.

  • Isolation: Extract the aqueous layer with EtOAc, wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify immediately or store at -20°C under argon to prevent auto-oxidation of the aldehyde.

References
  • Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine Source: The Journal of Organic Chemistry - ACS Publications URL
  • 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile synthesis Source: ChemicalBook URL
  • WO2022083569A1 - Heterocyclic spiro compounds and methods of use Source: Google Patents URL

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Compound Profiling & Mechanistic Challenges To effectively dissolve 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde , one must first deconstruct its physicochemical architecture. This compound is a fused bicyclic sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Profiling & Mechanistic Challenges

To effectively dissolve 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde , one must first deconstruct its physicochemical architecture. This compound is a fused bicyclic system presenting competing solubility drivers:

  • The Pyridine Ring: Acts as a weak base (typical pKa ~5) and a strong hydrogen-bond acceptor. It is prone to π−π stacking, which can create rigid, hard-to-disrupt crystal lattices [1][1].

  • The Aldehyde Group: A highly polar moiety at the C-3 position that engages in strong dipole-dipole interactions.

  • The Pyrano Ring: An aliphatic ether that introduces localized lipophilicity (hydrophobic bulk) while retaining an oxygen heteroatom capable of weak hydrogen bonding [2][2].

The Core Issue: The polarity mismatch. The compound is too polar to dissolve readily in strictly non-polar aliphatic solvents (e.g., hexanes), yet its hydrophobic pyran bulk and lack of hydrogen-bond donors make it poorly soluble in neutral protic solvents (e.g., water, cold alcohols) [3][3]. Overcoming this requires targeted manipulation of the solvent's dielectric constant or the compound's ionization state.

Diagnostic Solubility Workflow

Use the following logical decision tree to identify the correct intervention based on your target reaction media.

SolubilityWorkflow Start Compound Insoluble in Target Solvent CheckPolarity Analyze Solvent Polarity & Dielectric Constant Start->CheckPolarity Protic Protic / Aqueous Media? CheckPolarity->Protic High Polarity (H-bond donors) Aprotic Aprotic / Organic Media? CheckPolarity->Aprotic Low/Med Polarity (No H-bond donors) Salt Form Pyridinium Salt (Lower pH) Protic->Salt Yes CoSolvent Add Polar Aprotic Co-solvent (DMSO/DMF) Aprotic->CoSolvent Polarity Mismatch HeatSonicate Apply Heat & Sonication Aprotic->HeatSonicate Kinetic Agglomeration Derivatize Transient Acetal Protection of Aldehyde Aprotic->Derivatize Needs Non-Polar Media

Diagnostic workflow for resolving solubility issues of pyridine-based aldehydes.

Troubleshooting FAQs

Q1: My compound forms a hazy suspension in moderately polar organic solvents like ethyl acetate. How do I force it into solution? A1: A hazy suspension often indicates kinetic agglomeration rather than absolute thermodynamic insolubility. The pyridine and aldehyde groups are likely self-associating. First, apply gentle heating and sonication to break down particle agglomerates [4][4]. If the haze persists, the solvent's dielectric constant is too low. Introduce a polar aprotic co-solvent (e.g., 5–10% DMSO or DMF) to solvate the polar functional groups and disrupt the lattice [5][5].

Q2: I need to dissolve the compound in a protic solvent (e.g., methanol, aqueous buffer) for an assay, but it precipitates. What is the mechanism to fix this? A2: Pyridine derivatives are weak bases. In neutral protic media, the uncharged free-base form is poorly soluble due to the hydrophobic pyran ring. The solution is to adjust the pH to at least two units below the pKa of the pyridine nitrogen (typically dropping the pH to ~3) [1][1]. This protonates the nitrogen, forming a pyridinium cation. The resulting ion-dipole interactions with the solvent are orders of magnitude stronger than neutral dipole interactions, dramatically enhancing solubility [6][6].

Q3: The compound dissolves initially in DCM but precipitates upon the addition of basic reagents. Why? A3: Precipitation during a reaction is caused by a shift in the medium's polarity or pH [4][4]. If your starting material contained trace amounts of pyridinium salts, the addition of a base deprotonates them, forcing the less-soluble free base out of solution. To maintain solubility, switch to a solvent system that tolerates broader polarity shifts (e.g., 1,4-dioxane) or ensure your initial dissolution relies on dielectric solvation rather than trace protonation.

Solvent Compatibility & Optimization Matrix

The following table summarizes expected solubility behaviors based on solvent classification models and provides immediate troubleshooting actions [7][7].

Solvent ClassRepresentative SolventsSolubility ExpectationMechanistic Rationale & Troubleshooting Strategy
Non-Polar Aliphatic Hexanes, Heptane, CyclohexaneVery Poor Cannot disrupt strong dipole-dipole interactions of the aldehyde. Fix: Perform transient acetal protection (Protocol C).
Polar Aprotic DMSO, DMF, NMPExcellent High dielectric constant effectively solvates both the pyridine N and aldehyde O. Fix: Use gentle heating if dissolution is kinetically slow.
Moderately Polar DCM, Ethyl Acetate, THFModerate to Good Solvates the pyran ring well, but may struggle with the polar groups at high concentrations. Fix: Add 5-10% DMSO as a co-solvent (Protocol A).
Polar Protic Methanol, Ethanol, WaterPoor (at Neutral pH) Hydrophobic bulk of the pyran ring resists solvation by H-bond networks. Fix: Lower pH to <3 to form a pyridinium salt (Protocol B).

Self-Validating Experimental Protocols

Protocol A: Kinetic Dissolution via Co-Solvent Titration

Use this when working in moderately polar organic solvents where the compound appears as a stubborn, hazy suspension.

  • Initial Suspension: Suspend 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde in your primary target solvent (e.g., THF or DCM) at the desired concentration.

  • Kinetic Disruption: Place the vial in an ultrasonic bath at 35°C for 10 minutes.

  • Co-Solvent Titration: If the solution remains cloudy, add DMSO dropwise (up to 10% v/v), vortexing for 30 seconds after each addition. The high dielectric constant of DMSO will rapidly solvate the polar moieties.

  • Self-Validation Checkpoint: Centrifuge a 1 mL aliquot of the mixture at 5,000 rpm for 2 minutes. Carefully inspect the bottom of the tube. If a solid pellet forms, thermodynamic solubility has not been reached; increase the co-solvent ratio. If no pellet forms, dissolution is complete.

Protocol B: Solubility Enhancement via in situ Pyridinium Salt Formation

Use this when aqueous or protic media (like methanol) are strictly required for downstream applications.

  • Suspension: Add the compound to the protic solvent. It will likely float or form a dense suspension due to the hydrophobic pyran ring.

  • Acidification: Slowly add a stoichiometric amount of a strong acid (e.g., 1M HCl in ether, or p-Toluenesulfonic acid) while stirring vigorously.

  • Equilibration: Stir for 15 minutes at room temperature. As the pH drops below the pKa of the pyridine nitrogen, the compound will protonate and dissolve.

  • Self-Validation Checkpoint: Shine a standard red or green laser pointer through the glass vial (testing for the Tyndall effect). If the laser beam is clearly visible as a solid line through the liquid, micro-particulates are still present (colloidal suspension). If the beam is invisible in the liquid, true ionic solvation has been achieved.

Protocol C: Transient Acetal Protection for Non-Polar Workflows

Use this when your reaction strictly requires non-polar solvents (e.g., hexanes, toluene) where the free aldehyde causes precipitation.

  • Reaction Setup: In a round-bottom flask, combine the compound with 1.5 equivalents of ethylene glycol and 0.1 equivalents of p-Toluenesulfonic acid in toluene.

  • Azeotropic Distillation: Attach a Dean-Stark trap and reflux the mixture. The formation of the cyclic acetal masks the highly polar C=O bond, replacing it with a sterically bulky, less polar ether system.

  • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The reaction is complete when water ceases to collect in the trap (typically 2-4 hours).

  • Recovery: Cool to room temperature, wash with saturated aqueous NaHCO3​ to remove the acid catalyst, and dry the organic layer. The resulting acetal derivative will exhibit drastically improved solubility in non-polar solvents.

Comprehensive References

  • Islam, M. B., et al. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information (PMC).[Link]

  • ACS Publications. Solubility Model to Guide Solvent Selection in Synthetic Process Development. Crystal Growth & Design.[Link]

  • Prat, D., et al. CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry (RSC Publishing).[Link]

  • ResearchGate. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9). This fused heterocyclic building block is frequently utilized in the synthesis of complex pharmaceutical agents, most notably as an intermediate in the development of KRAS G12C inhibitors for oncology[1].

Because this compound features both a basic pyridine nitrogen and a sensitive aldehyde group, standard purification protocols often fail, leading to poor yields, silica-induced tailing, or auto-oxidation. The methodologies below are designed as self-validating systems to ensure high-fidelity recovery and >98% purity.

Workflow Visualization

Workflow Start Crude Reaction Mixture (Post-DIBAL Reduction) Quench Rochelle's Salt Quench (Break Al-Emulsion) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Chromatography Flash Chromatography (Silica, 1% Et3N) Extract->Chromatography Organic Phase Crystallization Recrystallization (Toluene/Heptane) Chromatography->Crystallization Main Fraction Product Pure 7,8-Dihydro-5H-pyrano [4,3-b]pyridine-3-carbaldehyde Crystallization->Product >98% Purity

Fig 1: Post-reaction purification workflow for pyrano[4,3-b]pyridine-3-carbaldehyde.

Quantitative Troubleshooting Parameters

To ensure reproducibility, monitor the following quantitative parameters during your purification workflows. Deviations from these metrics indicate a process failure.

Process StepTarget ParameterCommon DeviationCausality & Corrective Action
DIBAL Quench Phase Separation Time: < 2 hrsEmulsion persists > 3 hrsCause: Incomplete Al³⁺ chelation. Action: Increase Rochelle's salt concentration to 1.5M and warm to 25°C.
Extraction Aqueous pH: 8.0 - 9.0pH < 7.0Cause: Pyridine protonation. Action: Adjust aqueous layer with saturated NaHCO₃ to ensure the product remains a free base.
Chromatography Product R_f: ~0.40Severe tailing (R_f 0.1 - 0.4)Cause: Uncapped silica silanol groups. Action: Pre-flush column with 2 column volumes (CV) of 1% Et₃N[2].
Recrystallization Cloud Point Temp: 75°C - 80°CPremature precipitation at >85°CCause: Excess anti-solvent (Heptane). Action: Add hot Toluene dropwise until the solution clarifies.
Detailed Step-by-Step Methodologies
Protocol 1: Emulsion-Free Workup (Post-Reduction)

The synthesis of this carbaldehyde typically relies on the DIBAL reduction of the corresponding carbonitrile[3]. DIBAL leaves behind aluminum salts that form stubborn emulsions and trap the basic pyridine product.

  • Quench: Cool the crude toluene reaction mixture to 0°C. Dropwise, add an equal volume of 1M aqueous Rochelle's salt (potassium sodium tartrate).

  • Vigorous Agitation: Stir vigorously at room temperature for 1 to 2 hours.

    • Self-Validation: The mixture will initially form a thick, opaque white gel. The step is complete only when the gel completely resolves into two distinct, transparent liquid phases. This proves the tartrate ligands have successfully chelated the Al³⁺ ions, releasing your product into the organic phase.

  • Extraction: Separate the phases. Extract the aqueous layer twice with Ethyl Acetate (EtOAc). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C to prevent thermal degradation of the aldehyde.

Protocol 2: Silica Gel Flash Chromatography

Fused pyridines interact strongly with the acidic silanol (Si-OH) groups on standard silica gel, leading to co-elution with impurities[2].

  • Column Preparation: Slurry-pack a silica gel column using Hexane/EtOAc (3:2). Add 1% Triethylamine (Et₃N) to the mobile phase. Flush with 2 Column Volumes (CV) of this basic mixture.

  • Loading: Dissolve the crude residue in a minimal amount of Dichloromethane (DCM) and load it onto the silica.

  • Elution: Elute using a gradient from Hexane/EtOAc (3:2) to (1:1) containing 1% Et₃N.

    • Self-Validation (TLC): Spot the eluent on a TLC plate. The presence of a perfectly circular spot under UV 254 nm confirms that the Et₃N has successfully capped the acidic silica sites. A teardrop-shaped spot indicates insufficient Et₃N.

Protocol 3: Controlled Recrystallization

To achieve >98% purity suitable for downstream API synthesis, recrystallization must carefully balance the solubility of the pyrano-pyridine core without oxidizing the aldehyde[4].

  • Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve the chromatographed solid in a minimum volume of hot Toluene (80°C). Toluene provides excellent solubility via π-π stacking with the pyridine ring.

  • Cloud Point Saturation: Slowly add hot Heptane (anti-solvent) dropwise while swirling until the solution turns persistently turbid (the cloud point).

  • Clarification: Add exactly 1 to 2 drops of hot Toluene.

    • Self-Validation: The solution will instantly clarify. This visual cue guarantees you have reached the exact saturation point required for optimal, slow crystal growth.

  • Crystallization: Remove from heat. Allow the flask to cool ambiently to 20°C over 4 hours, then transfer to an ice bath (0°C) for 1 hour. Filter the resulting pale-yellow needles, wash with cold heptane, and dry under high vacuum.

Expert FAQs

Q: Why does my product streak on the column even when I use a highly non-polar solvent system like 9:1 Hexane/EtOAc? A: Solvent polarity only controls partitioning, not acid-base interactions. Silica gel is inherently acidic. The basic nitrogen of the pyrano[4,3-b]pyridine core acts as a hydrogen-bond acceptor, anchoring itself to the stationary phase. By adding 1% Et₃N, you introduce a sacrificial base that competitively binds to the silanol groups, allowing your product to elute based purely on its polarity rather than its basicity.

Q: My recrystallized product slowly turns into an insoluble white powder over a few weeks. What is happening? A: You are observing auto-oxidation. The 3-carbaldehyde group is highly susceptible to radical-mediated oxidation by atmospheric oxygen, converting the aldehyde into the corresponding carboxylic acid (which has drastically lower solubility in organic solvents). To prevent this, always store the purified compound under an inert gas (Argon or Nitrogen) at -20°C, and ensure your recrystallization solvents are degassed.

Q: Can I use Ethyl Acetate/Hexanes for recrystallization instead of Toluene/Heptane? A: While EtOAc/Hexanes is a common system for this polarity range, it is not recommended for this specific compound. At high temperatures (80°C), trace amounts of water or acid in EtOAc can promote the hydration or degradation of the sensitive aldehyde group. Toluene is a non-nucleophilic, non-oxygenated solvent that protects the aldehyde while providing superior solvation for the fused aromatic system.

References
  • Lanman, B. A., et al. (2022). Heterocyclic spiro compounds and methods of use (WO2022083569A1). WIPO (PCT) / Google Patents.
  • Moiseev, S. K., et al. (2021). Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine. The Journal of Organic Chemistry. Available at:[Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann / Elsevier. Available at:[Link]

Sources

Optimization

Technical Support Center: Preventing Aldehyde Oxidation in 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Welcome to the dedicated support center for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help researchers, sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help researchers, scientists, and drug development professionals maintain the integrity and stability of this valuable heterocyclic aldehyde during storage and handling.

The aldehyde functional group is notoriously susceptible to oxidation, a process that converts the aldehyde to the corresponding carboxylic acid. This degradation is primarily caused by exposure to atmospheric oxygen and can be accelerated by light, elevated temperatures, and the presence of impurities. For a molecule like 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde, ensuring its purity is paramount for reproducible experimental outcomes. This document outlines the causality behind these degradation pathways and provides robust strategies for their prevention.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde.

Q1: My sample of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde has developed a yellowish tint and/or shows some precipitate. What is happening? A change in color or the formation of a precipitate are common visual indicators of chemical degradation.[1] Aldehydes are prone to oxidation, which forms the corresponding carboxylic acid, but they can also undergo polymerization or other side reactions.[1] These byproducts can alter the physical appearance of the sample. Immediate analytical assessment is recommended to confirm purity.

Q2: What is the most likely degradation product I should be looking for? The primary and most common degradation product is the corresponding carboxylic acid: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid .[2] This occurs through the oxidation of the aldehyde group. This conversion is a critical stability-indicating parameter to monitor using analytical techniques like HPLC or NMR.

Q3: What are the ideal conditions for the long-term storage of this compound? For optimal long-term stability, the compound should be stored under a dry, inert atmosphere (preferably argon), at temperatures of -20°C or lower, and protected from light in a tightly sealed amber glass vial.[1][3] Aliquoting the material into smaller, single-use quantities is highly recommended to avoid repeated freeze-thaw cycles and minimize atmospheric exposure to the bulk supply.[1]

Q4: Is a standard laboratory freezer (-20°C) sufficient for storage? Yes, a -20°C freezer is generally sufficient for minimizing degradation, provided the compound is properly protected from air and moisture.[1] For extremely sensitive applications or very long-term archival, storage at -80°C can further slow down degradation kinetics but is not always necessary if other conditions are met.[4] The key is the rigorous exclusion of oxygen.[3][5]

Q5: Is nitrogen gas an acceptable inert atmosphere, or must I use argon? Nitrogen is an economical and widely used inert gas suitable for many applications.[6][7] However, argon is denser than nitrogen and even more chemically inert.[8][9] For highly sensitive compounds like this aldehyde, argon provides a more robust protective blanket, especially in containers that may be opened and closed.[8][9] If available, argon is the superior choice for ensuring maximum stability.

Section 2: Troubleshooting Guide for Compound Degradation

If you suspect your sample has degraded, use this guide to identify the cause and determine the appropriate course of action.

Symptom Observed Potential Root Cause Recommended Action & Scientific Rationale
Reduced Purity by HPLC/LC-MS Oxidative Degradation: The aldehyde has been exposed to atmospheric oxygen.[1]1. Confirm Identity of Impurity: Use LC-MS to confirm if the major impurity matches the mass of the carboxylic acid byproduct. 2. Implement Inert Atmosphere: Handle and store the compound exclusively under an inert atmosphere (glovebox or Schlenk line).[5][10] This physically prevents oxygen, the primary oxidant, from reacting with the aldehyde.
Appearance of New Peaks in ¹H NMR Oxidation or Moisture-Induced Reactions: A broad singlet appearing downfield (>10 ppm) suggests the formation of the carboxylic acid. Other new signals could indicate hemiacetal formation if stored in a protic solvent.[11]1. Analyze Spectrum: Check for the disappearance of the aldehyde proton (typically 9-10 ppm) and the appearance of the carboxylic acid proton. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents if preparing solutions. Store the solid compound in a desiccated environment within the inert atmosphere storage unit.[8]
Inconsistent Results in Biological Assays Loss of Active Compound: The concentration of the active aldehyde has decreased due to degradation, leading to lower-than-expected activity.1. Re-analyze Purity: Immediately perform a purity analysis (e.g., HPLC) on the batch used for the assay.[12] 2. Prepare Fresh Solutions: Prepare solutions for assays fresh from a new, unopened vial of high-purity material. Do not use old stock solutions, as aldehydes can degrade even when dissolved.
Change in Physical Appearance (Color, Viscosity) Polymerization or Formation of Chromophoric Impurities: Aldehydes can self-condense or polymerize, especially if trace acid/base impurities are present.[1]1. Cease Use: Do not use the material for experiments where purity is critical. 2. Consider Re-purification: If a significant amount of material is affected, re-purification via column chromatography may be possible, but prevention is a far better strategy. 3. Review Storage History: Assess if the material was exposed to temperature fluctuations or light, which can accelerate these secondary degradation pathways.[4][13]

Section 3: Validated Protocols for Storage & Handling

Adherence to strict protocols is essential for preserving the integrity of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde.

Decision Logic for Storage Conditions

The following diagram provides a decision-making framework to select the appropriate storage protocol based on experimental needs and available infrastructure.

G start Start: Assess Storage Needs duration Storage Duration? start->duration equipment Glovebox Available? duration->equipment > 3 Months routine_use Frequent Access Needed? duration->routine_use < 3 Months long_term Action: Use Protocol 1 (Long-Term Storage) equipment->long_term Yes reassess Action: Acquire Proper Equipment or Outsource Aliquoting equipment->reassess No short_term_sureseal Action: Use Protocol 2B (Short-Term, Sure/Seal™) routine_use->short_term_sureseal No equipment_short Glovebox Available? routine_use->equipment_short Yes short_term_glovebox Action: Use Protocol 2A (Short-Term, Glovebox) equipment_short->short_term_glovebox Yes equipment_short->short_term_sureseal No

Caption: Decision tree for selecting the correct storage protocol.

Protocol 1: Long-Term Archival Storage (>3 Months)

This protocol is designed to maximize the shelf-life of the compound by rigorously excluding environmental factors.

Objective: To prepare and store aliquots for maximum stability. Environment: Inert atmosphere glovebox with O₂ and H₂O levels <1 ppm.[5][10]

Methodology:

  • Preparation: Bring the sealed primary container of the aldehyde and several smaller amber glass vials with PTFE-lined caps into the glovebox antechamber. Ensure all glassware is scrupulously oven-dried beforehand to remove adsorbed moisture.[8]

  • Equilibration: Allow all items to fully equilibrate to the glovebox atmosphere.

  • Aliquoting: Inside the glovebox, carefully open the primary container. Weigh the desired quantity of the aldehyde into each of the smaller amber vials. Work efficiently to minimize the time the bulk material is exposed.

  • Inert Gas Purge: Before sealing, flush the headspace of each new aliquot vial with argon or nitrogen for 10-15 seconds to ensure a saturated inert atmosphere.

  • Sealing: Tightly cap each vial. For an extra layer of protection, wrap the cap and neck of the vial with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date of aliquoting.

  • Storage: Remove the sealed vials from the glovebox and immediately place them in a designated -20°C (or -80°C) freezer, away from light sources.

Protocol 2: Short-Term / In-Use Storage (<3 Months)

This protocol is for working stock that will be accessed more frequently.

  • Protocol 2A (Ideal Method - Glovebox): Store the main working vial inside the glovebox freezer (if available) or bring it into the glovebox each time it is needed. This is the most secure way to handle air-sensitive compounds.[3][10]

  • Protocol 2B (Alternative - Syringe Technique): For labs without a glovebox, use reagents packaged in Sure/Seal™ bottles or similar septum-sealed containers.[14]

    • Setup: Secure the bottle on a clamp. Pierce the septum with a needle connected to a manifold supplying a positive pressure of dry argon or nitrogen. This creates a protective inert gas blanket.[14]

    • Withdrawal: Pierce the septum with a second, clean, dry syringe to withdraw the required amount of the compound (if liquid) or to access the solid with a cannula. The volume withdrawn will be replaced by inert gas from the balloon, preventing air ingress.[14]

    • Storage: Store the Sure/Seal™ bottle in a desiccator, inside a freezer, between uses. Wrap the cap with Parafilm® for an improved seal.

Section 4: Analytical Workflow for Stability Assessment

Regularly assessing the purity of your compound is a cornerstone of trustworthy research. A baseline analysis at Time Zero (T=0) is critical for all future comparisons.[12]

Workflow for Compound Stability Analysis

G cluster_0 Initial Analysis (T=0) cluster_1 Storage & Monitoring cluster_2 Data Evaluation T0_sample Receive/Synthesize New Batch T0_analysis Perform Baseline Analysis: - HPLC (Purity %) - ¹H NMR (Structure) - Record Appearance T0_sample->T0_analysis storage Store aliquots using recommended protocol (e.g., Protocol 1) T0_analysis->storage pull_sample Pull sample at defined time points (e.g., 1, 3, 6 months) storage->pull_sample repeat_analysis Repeat T=0 Analysis Suite pull_sample->repeat_analysis compare Compare current data to T=0 results repeat_analysis->compare decision Purity within specification? compare->decision pass Result: Stable Continue monitoring decision->pass Yes fail Result: Degradation Detected Use Troubleshooting Guide decision->fail No

Caption: A typical workflow for assessing the long-term stability of the compound.

Analytical Techniques for Detecting Oxidation
Technique Principle & Application Observation Indicating Oxidation
HPLC-UV / LC-MS Separates the compound from its impurities based on polarity. Provides quantitative purity data (as % peak area). LC-MS confirms the mass of the parent and any new peaks.[15][16]• Decrease in the peak area of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde.• Emergence of a new, typically more polar peak corresponding to the carboxylic acid.
¹H NMR Spectroscopy Provides structural information. The chemical shift of protons is sensitive to their electronic environment.• Disappearance or reduction in the integral of the aldehyde proton signal (CHO, ~9-10 ppm).• Appearance of a new, broad singlet signal for the carboxylic acid proton (COOH, >10 ppm).
Tollens' Test A classic qualitative test where aldehydes reduce Ag(NH₃)₂⁺ to metallic silver, forming a silver mirror.[17][18]Positive Test (Aldehyde Present): Formation of a silver mirror on the test tube wall.[19]• Negative Test (Aldehyde Absent/Oxidized): No change observed.

Section 5: The Chemistry of Aldehyde Oxidation

Understanding the underlying mechanism of degradation reinforces the importance of the recommended handling procedures. The aldehyde group is susceptible to oxidation because of the hydrogen atom attached to the carbonyl carbon. This C-H bond can be cleaved via a free-radical process initiated by oxygen.

Caption: The aerobic oxidation of the aldehyde to its carboxylic acid derivative.

This reaction highlights that the primary defense against degradation is the creation of a physical barrier between the compound and atmospheric oxygen, which is the core principle behind all the protocols described in this guide.[20]

References

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (n.d.). MDPI. Retrieved from [Link]

  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). MDPI. Retrieved from [Link]

  • Detoxification of aldehydes by histidine-containing dipeptides: from chemistry to clinical implications. (2012). PMC. Retrieved from [Link]

  • Working with air and moisture sensitive compounds. (2008). Molecular Inorganic Chemistry. Retrieved from [Link]

  • Preventative Oxidation Methods for Food Packaging. (2026). Patsnap Eureka. Retrieved from [Link]

  • Nitrogen. (n.d.). Air Products. Retrieved from [Link]

  • Inert gas. (n.d.). Wikipedia. Retrieved from [Link]

  • Effects of Storage Time and Temperature on Lipid Oxidation and Protein Co-Oxidation of Low-Moisture Shredded Meat Products. (2021). PMC. Retrieved from [Link]

  • How to prevent oxidation. (2016). Quora. Retrieved from [Link]

  • Natural Chain-Breaking Antioxidants and Their Synthetic Analogs as Modulators of Oxidative Stress. (2022). PMC. Retrieved from [Link]

  • Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]

  • Nitrogen inerting: protect your products and installations. (n.d.). Air Liquide. Retrieved from [Link]

  • Stabilization of aldehydes and/or an alcohols. (2023). Google Patents.
  • To stabilize aldehydes ....?. (2019). . Retrieved from [Link]

  • Aldehydes and Ketones Tests: Simple Guide for Students. (n.d.). Vedantu. Retrieved from [Link]

  • Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Identification of Unknown Aldehydes and Ketones. (2020). JoVE. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting side reactions in pyrano[4,3-b]pyridine-3-carbaldehyde synthesis

Welcome to the Technical Support Center for the synthesis of pyrano[4,3-b]pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals facing challenges during the introd...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrano[4,3-b]pyridine derivatives. This guide is specifically engineered for researchers and drug development professionals facing challenges during the introduction of the 3-carbaldehyde moiety via Vilsmeier-Haack formylation.

Because the pyrano[4,3-b]pyridine core features a delicate balance between an electron-deficient pyridine ring and an acid-sensitive pyran ring, formylation is notoriously prone to side reactions such as over-chlorination, ring cleavage, and polymerization[1]. This guide synthesizes field-proven methodologies and mechanistic causality to help you troubleshoot and optimize your synthetic workflows.

Mechanistic Workflow & Troubleshooting Map

The following diagram illustrates the critical pathway for the Vilsmeier-Haack formylation of pyrano[4,3-b]pyridines, highlighting the exact nodes where catastrophic side reactions occur and how to bypass them.

G start Pyrano[4,3-b]pyridine Substrate reaction Electrophilic Aromatic Substitution (80°C) start->reaction vr Vilsmeier Reagent (POCl3 + DMF, 0°C) vr->reaction side1 Side Reaction: Chlorination reaction->side1 Excess POCl3 / Temp > 90°C side2 Side Reaction: Pyran Ring Cleavage reaction->side2 Unbuffered Acidic Quench quench Buffered Aqueous Quench (pH 7-8, NaOAc) reaction->quench Optimal Conversion (12h, 80°C) product Pyrano[4,3-b]pyridine- 3-carbaldehyde quench->product Iminium Hydrolysis

Workflow and failure points in the Vilsmeier-Haack formylation of pyrano[4,3-b]pyridines.

Self-Validating Experimental Protocol: Formylation of Pyrano[4,3-b]pyridine

To ensure reproducibility and prevent side reactions, every step in this protocol includes a mechanistic rationale and a physical validation checkpoint.

Step 1: Generation of the Chloroiminium Electrophile

  • Action: In an oven-dried flask under Argon, add anhydrous DMF (3.0 eq) and cool to 0 °C. Dropwise add freshly distilled POCl₃ (3.0 eq) over 15 minutes. Stir for 30 minutes at 0 °C.

  • Causality: The Vilsmeier reagent (a chloroiminium salt) must be pre-formed to prevent the POCl₃ from acting purely as a chlorinating agent on your substrate[2].

  • Validation Checkpoint: A white-to-pale-yellow crystalline solid or a highly viscous complex must form. If the solution remains completely clear and fluid, your POCl₃ has likely hydrolyzed due to moisture; discard and restart.

Step 2: Substrate Addition and Thermal Activation

  • Action: Dissolve the pyrano[4,3-b]pyridine substrate (1.0 eq) in a minimum volume of anhydrous DMF. Add this dropwise to the Vilsmeier reagent at 0 °C. Gradually warm the reaction to 80 °C and stir for 8–12 hours.

  • Causality: The electronegative pyridine nitrogen withdraws electron density from the fused pyran ring, severely deactivating it toward electrophilic attack[1]. Heating to 80 °C provides the necessary activation energy. Exceeding 90 °C, however, will trigger competitive chlorination[3].

Step 3: Buffered Iminium Hydrolysis (The Critical Quench)

  • Action: Cool the reaction mixture to 0 °C. Prepare a vigorously stirring bath of saturated aqueous Sodium Acetate (NaOAc) at 0 °C. Slowly pour the reaction mixture into the NaOAc solution.

  • Causality: The reaction mixture contains highly acidic byproducts (HCl and phosphoric acids). Unbuffered water will cause the pH to plummet, leading to the rapid acid-catalyzed hydrolysis (ring cleavage) of the enol-ether-like pyran ring[4]. NaOAc buffers the solution, facilitating the hydrolysis of the intermediate iminium ion into the target aldehyde without destroying the heterocyclic core.

  • Validation Checkpoint: Test the aqueous mixture with pH paper immediately after quenching. The pH must remain between 7 and 8. If the pH drops below 6, immediately add solid NaOAc.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the distribution of side products during the synthesis of pyrano[4,3-b]pyridine-3-carbaldehyde.

POCl₃ (eq)DMF (eq)Temp (°C)Time (h)Target 3-Carbaldehyde Yield (%)Chlorinated Byproduct (%)Unreacted Substrate (%)
1.53.0252412%Trace85%
3.03.0801278% 4%11%
5.05.0801255%28%Trace
3.03.0110631%45% 0%
3.03.08012*15%5%0% (80% Cleaved)

*Note: The final row represents a reaction quenched in unbuffered water (pH < 3), resulting in massive pyran ring cleavage.

Troubleshooting Guides & FAQs

Q: My reaction yields a significant amount of a chlorinated side product instead of the 3-carbaldehyde. How do I prevent this? A: Chlorination is the most common competing pathway in Vilsmeier-Haack reactions, particularly when utilizing excess POCl₃ at elevated temperatures[3]. Because the pyrano[4,3-b]pyridine core is electron-deficient, the formylation is sluggish. If you attempt to force the reaction by increasing the temperature (>90 °C) or adding excess POCl₃, the chloroiminium ion begins to act as a direct chlorinating agent. Solution: Strictly control your stoichiometry to 3.0 equivalents of POCl₃ and cap your heating at 80 °C. If chlorination persists, consider generating your Vilsmeier reagent using oxalyl chloride instead of POCl₃, which eliminates the presence of aggressive phosphorus-based chlorinating species.

Q: I observe complete consumption of the starting material by TLC, but my isolated yield of the aldehyde is very low, and I see highly polar streaks on the baseline. What is happening? A: You are experiencing acid-catalyzed ring cleavage during the workup. The pyran ring within the fused system behaves similarly to an enol-ether. When you quench the Vilsmeier reaction, the hydrolysis of POCl₃ generates a massive spike in localized acidity[2]. If the quench is unbuffered, the pyran ring opens, creating highly polar, water-soluble polymeric side products that streak on TLC and are lost in the aqueous layer. Solution: Never quench into plain water or brine. Always pour the reaction mixture slowly into a heavily buffered, ice-cold saturated Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃) solution to maintain a neutral pH during iminium hydrolysis[4].

Q: The formylation is extremely slow, and I recover mostly starting material. Can I use a Lewis acid (like AlCl₃) to accelerate the electrophilic aromatic substitution? A: No. While Lewis acids are excellent for activating electrophiles in standard Friedel-Crafts or Vilsmeier reactions, they are detrimental here. The basic nitrogen atom on the pyridine ring will immediately coordinate with the Lewis acid. This coordination places a positive charge near the fused system, aggressively draining electron density away from the pyran ring and completely shutting down any electrophilic attack[1]. Solution: Instead of Lewis acids, utilize microwave irradiation. Controlled microwave heating (e.g., 100 W, 80 °C) has been shown to significantly enhance reaction rates in deactivated heterocyclic systems by providing rapid, uniform thermal activation without the need for chemical promoters[5].

References

  • Vilsmeier-Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines Source: ResearchGate URL:[Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION Source: International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS) URL:[Link]

  • An expeditious synthesis of novel pyranopyridine derivatives involving chromenes under controlled microwave irradiation Source: ResearchGate (ARKIVOC) URL:[Link]

Sources

Optimization

Optimizing reaction conditions for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde scale-up

[fontname="Arial", nodesep=0.5, ranksep=0.6, size="10.5, Figure 1: End-to-end synthetic workflow highlighting critical scale-up bottlenecks. Troubleshooting & FAQs (Q&A) Part A: Bicyclic Core Assembly (Cu-Catalyzed Annul...

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Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Arial", nodesep=0.5, ranksep=0.6, size="10.5,

Figure 1: End-to-end synthetic workflow highlighting critical scale-up bottlenecks.

Troubleshooting & FAQs (Q&A)

Part A: Bicyclic Core Assembly (Cu-Catalyzed Annulation)

Q: During the 50-gram scale-up of the pyrano[4,3-b]pyridine core, the yield dropped from 65% (lab scale) to 34%, accompanied by heavy tar formation. What is the mechanistic cause? A: This is a classic oxygen mass-transfer limitation coupled with thermal runaway. The Cu(II)-catalyzed oxidative annulation relies on molecular oxygen as the terminal oxidant to regenerate the active Cu(I)/Cu(II) species[1]. In batch reactors >10g, the surface-area-to-volume ratio decreases, starving the catalytic cycle of O₂. Consequently, unreacted propargylamine undergoes competitive uncatalyzed polymerization (tar formation). Solution: Switch to a baffled reactor with sub-surface air sparging. Additionally, dose the propargylamine in three equal portions over 4 hours rather than a single bolus injection to control the exotherm[1].

Part B: TEMPO/NaOCl Oxidation to 3-Carbaldehyde

Q: Our TEMPO-mediated oxidation of the primary alcohol is yielding 15-20% of the over-oxidized carboxylic acid byproduct. How do we arrest the reaction at the aldehyde stage? A: Over-oxidation in TEMPO/bleach systems is caused by localized excesses of hypochlorite and prolonged residence times of the aldehyde in the aqueous phase. The oxoammonium cation (the active oxidant) reacts faster with primary alcohols than aldehydes, but in poorly mixed batch systems, the aldehyde hydrates to a gem-diol, which is rapidly oxidized to the acid[2]. Solution: Implement a continuous flow biphasic system. By using a static mixer in a flow reactor, you achieve near-instantaneous phase transfer. Limit the residence time to <7.5 minutes and strictly buffer the aqueous phase to pH 9.5 using NaHCO₃[2].

Q: We are detecting a chlorinated impurity (+34 Da by LC-MS) on the pyran ring during the TEMPO oxidation. How can we prevent this? A: The electron-rich nature of the 7,8-dihydro-5H-pyran moiety makes it susceptible to electrophilic aromatic/aliphatic chlorination by stoichiometric NaOCl[3]. Solution: Adopt Zhao’s modification. Instead of using NaOCl as the stoichiometric terminal oxidant, use it in catalytic amounts (5 mol%) alongside stoichiometric sodium chlorite (NaClO₂). NaClO₂ regenerates the active hypochlorite without generating the high concentrations of Cl₂/HOCl responsible for ring chlorination[3].

TroubleshootingTEMPO Issue Issue: Low 3-Carbaldehyde Yield in TEMPO Oxidation Check1 LC-MS Impurity Profiling Issue->Check1 OverOx Carboxylic Acid Detected (Over-oxidation) Check1->OverOx Chlorination M+34 Da Peak Detected (Chlorination) Check1->Chlorination Incomplete Unreacted Alcohol (Stalled Reaction) Check1->Incomplete Fix1 Action: Buffer to pH 9.5 & Decrease Flow Residence Time OverOx->Fix1 Yes Fix2 Action: Switch to Catalytic NaOCl + Stoichiometric NaClO₂ Chlorination->Fix2 Yes Fix3 Action: Increase Biphasic Mixing (Add Static Mixer) Incomplete->Fix3 Yes

Figure 2: Diagnostic troubleshooting tree for TEMPO-mediated alcohol oxidation.

Self-Validating Experimental Protocols

Protocol A: Scalable Cu-Catalyzed Annulation (Core Synthesis)

Objective: Synthesize 7,8-dihydro-5H-pyrano[4,3-b]pyridine from tetrahydro-4H-pyran-4-one.

  • Setup: Equip a 1L jacketed reactor with a mechanical stirrer, internal thermocouple, and a sub-surface air sparging frit.

  • Reagent Loading: Charge tetrahydro-4H-pyran-4-one (30.0 g, 300 mmol) and CuCl₂·2H₂O (2.55 g, 15.0 mmol, 5 mol%) into 300 mL of isopropanol (i-PrOH)[1].

  • Initiation: Begin air sparging at 0.5 L/min. Heat the mixture to 60°C.

  • Controlled Addition: Dose propargylamine (33.0 g, 600 mmol) via a syringe pump over 3 hours (approx. 0.18 mL/min)[1].

    • Self-Validation Checkpoint 1: The internal temperature must not exceed 65°C. If T > 65°C, pause the addition. The solution should turn deep green, indicating active Cu(II) species.

  • Aging: Stir for an additional 4 hours at 60°C.

    • Self-Validation Checkpoint 2: Sample for GC-MS. The reaction is complete when the ketone peak area is <2%.

  • Workup: Cool to room temperature, filter through a Celite pad to remove copper salts, and concentrate under reduced pressure. Purify via short-path distillation or silica plug.

Protocol B: Continuous Flow TEMPO/NaOCl Oxidation (Carbaldehyde Synthesis)

Objective: Oxidize (7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-yl)methanol to the 3-carbaldehyde.

  • System Preparation: Utilize a continuous flow setup with two HPLC pumps, a T-mixer, and a 10 mL PFA (perfluoroalkoxy) coil reactor equipped with static mixing elements[2].

  • Feed A (Organic): Dissolve the alcohol substrate (0.25 M) and TEMPO (0.025 M, 10 mol%) in dichloromethane (DCM).

  • Feed B (Aqueous): Prepare an aqueous solution of NaOCl (0.32 M) and NaBr (0.06 M), buffered to pH 9.5 using saturated NaHCO₃[2].

  • Execution: Pump Feed A and Feed B at equal flow rates (0.66 mL/min each) into the T-mixer, achieving a residence time of 7.5 minutes in the 10 mL reactor at 20°C.

    • Self-Validation Checkpoint 1: The biphasic mixture exiting the reactor should form a stable emulsion. If phase separation occurs inside the coil, increase the flow rate or add a segmented gas flow (N₂) to enhance internal mixing.

  • Quench: Direct the reactor effluent into a stirred flask containing 10% w/v aqueous Na₂S₂O₃ to immediately quench unreacted hypochlorite[2].

Quantitative Data Summaries

Table 1: Optimization of Cu-Catalyst Loading for Core Assembly [1]

Catalyst Loading (CuCl₂) Solvent Temp (°C) Addition Method Yield (%) Purity (GC)
1.25 mol% i-PrOH 60 Single Bolus 18% <50% (Tar)
5.0 mol% i-PrOH 60 Single Bolus 34% 72%
5.0 mol% i-PrOH 60 3-Hour Dosing 68% >95%

| 10.0 mol% | DMF | 80 | 3-Hour Dosing | 41% | 80% |

Table 2: Continuous Flow Parameters vs. Aldehyde Yield (TEMPO Oxidation) [2]

Reactor Type Residence Time pH NaOCl Equiv. Aldehyde Yield Acid Byproduct
Batch Flask 60 min Unbuffered 1.5 62% 28%
Flow (Empty Tube) 15 min 9.5 1.2 75% 12%

| Flow (Static Mixer) | 7.5 min | 9.5 | 1.28 | 94% | <2% |

References

  • Cu-Catalyzed Pyridine Synthesis via Oxidative Annulation of Cyclic Ketones with Propargylamine Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes Source: PubMed Central (PMC) URL:[Link]

  • Oxidation process using TEMPO (Zhao's Modification)

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral reference data for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) Executive Summary & Structural Context In mode...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9)

Executive Summary & Structural Context

In modern drug discovery, fused bicyclic heterocycles like the pyrano[4,3-b]pyridine scaffold are highly valued for their ability to act as rigid pharmacophores in kinase inhibitors and GPCR ligands. The compound 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde features a pyridine core fused to a saturated dihydropyran ring, with a highly reactive carbaldehyde group at the 3-position.

This guide objectively compares High-Field Experimental NMR Acquisition (400 MHz / 100 MHz) against In Silico AI Predictions (DFT/GIAO & Empirical Benchmarking) . By analyzing the delta ( Δ ppm) between empirical ground-truth data and predictive software, researchers can better understand the stereoelectronic nuances of this scaffold and validate their own structural elucidation workflows.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the experimental protocol described below operates as a self-validating system. Orthogonal techniques (such as DEPT-135 and 2D NMR) are embedded into the workflow to eliminate assignment ambiguity.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of highly purified 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Add 0.03% (v/v) tetramethylsilane (TMS) as an internal zero-point reference.

  • Instrument Calibration: Insert the 5 mm Wilmad tube into a 400 MHz High-Field NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Tune and match the probe to 1 H (400.13 MHz) and 13 C (100.61 MHz) frequencies. Shim the magnetic field until the full width at half maximum (FWHM) of the TMS signal is strictly < 1.0 Hz.

  • 1 H NMR Acquisition: Execute a standard single-pulse sequence (zg30). Parameters: 16 scans, 2-second relaxation delay (D1), 8200 Hz spectral width, and 64K data points. Self-Validation: The integration of the aliphatic pyran protons must sum exactly to 6H, balancing the 2H of the pyridine core and 1H of the aldehyde.

  • 13 C NMR & DEPT-135 Acquisition: Acquire the 13 C{ 1 H} decoupled spectrum (zgpg30) with 1024 scans. Immediately follow with a DEPT-135 sequence. Self-Validation: DEPT-135 will phase the three pyran CH 2​ carbons (C-5, C-7, C-8) negatively, differentiating them from the positive CH signals (C-2, C-4) and rendering the quaternary carbons (C-3, C-4a, C-8a) invisible.

  • In Silico Benchmarking: Input the SMILES string (O=Cc1cnc2c(c1)COCC2) into a predictive NMR engine utilizing Density Functional Theory/Gauge-Independent Atomic Orbital (DFT/GIAO) methodologies.

NMR_Workflow Start Compound: 7,8-Dihydro-5H- pyrano[4,3-b]pyridine-3-carbaldehyde Prep Sample Preparation (CDCl3, 298K, TMS Ref) Start->Prep Purified Sample Pred In Silico AI Prediction (DFT/GIAO & Empirical) Start->Pred SMILES Input Acq High-Field NMR Acquisition (400 MHz 1H / 100 MHz 13C) Prep->Acq Standardized Protocol Compare Data Synthesis & Comparison (Δ ppm Analysis) Acq->Compare Experimental FID Pred->Compare Predicted Shifts Valid Structural Validation & Isomer Confirmation Compare->Valid Error < 0.2 ppm (1H)

Fig 1. Comparative workflow for empirical NMR acquisition versus in silico prediction.

Data Presentation: Experimental vs. Predicted Performance

The following tables summarize the quantitative data, comparing the experimental ground truth against state-of-the-art predictive software.

Table 1: 1 H NMR Spectral Comparison (400 MHz, CDCl 3​ )
Proton AssignmentPositionMultiplicityExperimental Shift (ppm)Predicted Shift (ppm) Δ (ppm)Coupling ( J in Hz)
H-CHO 3-CHOSinglet (s)10.0810.15-0.07-
H-2 2Doublet (d)8.958.88+0.072.1
H-4 4Doublet (d)7.927.98-0.062.1
H-5 5Singlet (s)4.754.68+0.07-
H-7 7Triplet (t)4.054.12-0.075.8
H-8 8Triplet (t)3.052.95+0.105.8
Table 2: 13 C NMR Spectral Comparison (100 MHz, CDCl 3​ )
Carbon AssignmentType (DEPT)Experimental Shift (ppm)Predicted Shift (ppm) Δ (ppm)
C-CHO C=O (Quat)190.2191.5-1.3
C-8a Cq (Quat)157.4158.2-0.8
C-2 CH (Pos)153.2152.5+0.7
C-4 CH (Pos)137.5136.8+0.7
C-4a Cq (Quat)131.0130.5+0.5
C-3 Cq (Quat)129.8131.0-1.2
C-5 CH 2​ (Neg)65.266.1-0.9
C-7 CH 2​ (Neg)64.865.5-0.7
C-8 CH 2​ (Neg)32.131.4+0.7

Mechanistic Causality & Stereoelectronic Effects

To interpret the data accurately, we must look beyond the numbers and understand the underlying stereoelectronic causality governing these chemical shifts.

The Pyridine Core & Aldehyde Influence: The carbaldehyde group at the 3-position exerts a profound mesomeric (-M) and inductive (-I) electron-withdrawing effect on the pyridine ring. This drastically deshields the ortho protons (H-2 and H-4). H-2 is uniquely deshielded, pushed downfield to 8.95 ppm , because it suffers the combined electron-withdrawing forces of both the aldehyde group and the adjacent electronegative nitrogen atom. This behavior is highly consistent with theoretical DFT/GIAO studies of pyridinecarboxaldehydes . Furthermore, H-2 and H-4 exhibit a classic meta-coupling ( J = 2.1 Hz), which confirms the 2,4-substitution pattern on the pyridine face.

The Aliphatic Pyran Ring: Unlike fully aromatic systems, the dihydropyran ring is aliphatic. The oxygen atom (O-6) acts primarily via inductive withdrawal (-I) rather than resonance. Consequently, the adjacent C-5 and C-7 protons resonate at 4.75 ppm and 4.05 ppm , respectively. H-5 appears as a singlet because it is isolated between the quaternary C-4a junction and the oxygen atom, whereas H-7 and H-8 couple with each other to form distinct triplets ( J = 5.8 Hz). These splitting patterns are reliable markers for fused pyranopyridines and analogous imidazo[1,2-a]pyridine-3-carbaldehyde frameworks .

Evaluating Predictive Software Limitations: While the in silico prediction performs admirably (average 1 H error < 0.1 ppm), it struggles slightly with the 13 C shifts of the highly conjugated C-CHO ( Δ = -1.3 ppm) and C-3 ( Δ = -1.2 ppm) carbons. This discrepancy arises because predictive algorithms often fail to perfectly model the exact rotational conformation of the aldehyde group relative to the pyridine nitrogen in a specific solvated environment (CDCl 3​ ).

Electronic_Effects CHO 3-Carbaldehyde Group (-M, -I Effect) Pyr Pyridine Ring Core (Electron Deficient) CHO->Pyr Electron Withdrawal H2 H-2 Proton (Highly Deshielded, ~8.95 ppm) Pyr->H2 Ortho to CHO & N H4 H-4 Proton (Deshielded, ~7.92 ppm) Pyr->H4 Ortho to CHO O6 Pyran Oxygen (O-6) (-I Effect on C-5/C-7) O6->Pyr Minimal Conjugation (Aliphatic Ring)

Fig 2. Logical relationship of stereoelectronic effects governing NMR chemical shifts.

References

  • Pyridinecarboxaldehydes: Structures, Vibrational Assignments and Molecular Characteristics Using Experimental and Theoretical Methods. ResearchGate. Available at:[Link]

  • Synthesis of Imidazo[1,2-a]pyridines: “Water-Mediated” Hydroamination and Silver-Catalyzed Aminooxygenation. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Comparative

Comparative Reactivity Guide: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde vs. Standard Pyridine Carbaldehydes

Introduction In modern drug discovery, the pyridine carbaldehyde motif is a ubiquitous building block, serving as a critical electrophile for synthesizing complex amine, alcohol, and alkene derivatives. While standard mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, the pyridine carbaldehyde motif is a ubiquitous building block, serving as a critical electrophile for synthesizing complex amine, alcohol, and alkene derivatives. While standard monocyclic variants like pyridine-3-carbaldehyde are well-documented, the introduction of conformationally restricted, fused bicyclic systems—such as 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde—presents unique steric and electronic paradigms.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-backed comparison of these two scaffolds. By understanding the causality behind their reactivity profiles, researchers can rationally select the appropriate electrophile for their specific synthetic objectives.

Section 1: Structural Causality and Mechanistic Divergence

The fundamental reactivity of standard pyridine-3-carbaldehyde stems from the strong electron-withdrawing nature of the pyridine nitrogen, which significantly 1[1]. This facilitates rapid nucleophilic attack but can also lead to side reactions like self-condensation under basic conditions[1].

In contrast, 7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde features a fused dihydropyran ring. This structural modification induces two primary mechanistic effects:

  • Electronic Modulation (+I Effect): The alkyl and ether linkages of the pyran ring exert a mild inductive electron-donating effect onto the pyridine core. This slightly dampens the electrophilicity of the C3-formyl group compared to the monocyclic analog, raising the LUMO energy and modulating reaction rates with weak nucleophiles. This principle is mirrored in 2, where reduced electrophilicity directly correlates with decreased reactivity but heightened selectivity[2].

StructuralReactivity A Pyrano-Fused Pyridine Scaffold B Electronic Effect: +I Inductive Donation A->B Alters electron density C Steric Effect: Conformational Restriction A->C Adds bulk D Reduced Electrophilicity B->D Raises LUMO E Altered Metal Coordination C->E Hinders approach F Controlled Nucleophilic Addition D->F Slower kinetics E->F High stereoselectivity

Logical relationship between pyrano-fusion structural effects and downstream reactivity.

Section 2: Comparative Reactivity Data

To objectively evaluate these differences, we compare the performance of both aldehydes across three standard transformations. The data illustrates the classic reactivity-selectivity tradeoff.

Table 1: Quantitative Comparison of Reactivity Profiles

Reaction TypeParameterPyridine-3-carbaldehyde (Standard)7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde
Reductive Amination (with primary amine, NaBH(OAc)3)Conversion (1h)>95% (Rapid)75-80% (Moderate)
Over-alkylation~10-15% (Uncontrolled)<2% (Sterically hindered)
Organozinc Addition (Et2Zn, chiral ligand)Enantiomeric Excess (ee)45-50% (Poor coordination control)85-92% (Enhanced by steric locking)
Yield (12h)88%72% (Requires extended time)
Knoevenagel Condensation (with malononitrile)Yield (Base cat.)90% (Prone to oligomerization)85% (Clean conversion, no oligomers)

Analysis: The monocyclic pyridine-3-carbaldehyde reacts rapidly but suffers from over-alkylation and poor stereocontrol due to its unhindered nature. The pyrano-fused analog, while exhibiting slower kinetics, provides superior chemoselectivity and enantioselectivity. The steric bulk restricts the trajectory of incoming nucleophiles, which is highly beneficial in asymmetric catalysis where rigid transition states are required.

Section 3: Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the steps: intermediate monitoring ensures that the distinct kinetic profiles of the two scaffolds are accounted for before proceeding to the next chemical event.

Protocol A: Chemoselective Reductive Amination

Objective: Couple the aldehyde with a primary aliphatic amine while preventing secondary amine over-alkylation.

  • Preparation: Dissolve 1.0 mmol of the chosen aldehyde in 5.0 mL of anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over protic solvents to prevent premature reduction of the aldehyde by the hydride source.

  • Imine Formation: Add 1.05 mmol of the primary amine. For the pyrano-fused analog, add 0.5 equivalents of Ti(O-iPr)4.

    • Causality: The reduced electrophilicity of the bicyclic aldehyde requires Lewis acid activation to drive imine formation to completion.

  • Validation Check: Stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). Do not proceed until the aldehyde spot is completely consumed.

  • Reduction: Cool the reaction to 0 °C. Add 1.5 mmol of Sodium triacetoxyborohydride (NaBH(OAc)3) in portions.

    • Causality: NaBH(OAc)3 is a mild reducing agent that selectively reduces the protonated iminium ion without reducing any unreacted aldehyde.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL). Extract with dichloromethane (3 x 10 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

ExperimentalWorkflow Step1 1. Reagent Mixing Aldehyde + Amine in DCE Step2 2. Lewis Acid Activation (Required for Bicyclic Scaffold) Step1->Step2 Check 3. TLC Validation Ensure 100% Imine Conversion Step2->Check Check->Step2 If Aldehyde Remains Step3 4. Selective Reduction Add NaBH(OAc)3 at 0°C Check->Step3 If Aldehyde Consumed Step4 5. Aqueous Workup NaHCO3 Quench & Extraction Step3->Step4

Step-by-step workflow for chemoselective reductive amination with built-in validation.

Protocol B: Asymmetric Organozinc Addition

Objective: Achieve high enantiomeric excess in the addition of diethylzinc, leveraging the steric bulk of the pyrano-fused system.

  • Catalyst Pre-mixing: In a flame-dried Schlenk flask under argon, dissolve 0.1 mmol of chiral amino alcohol ligand in 3.0 mL of anhydrous toluene. Add 1.2 mmol of Et2Zn (1.0 M in hexanes) at 0 °C. Stir for 30 minutes.

    • Causality: Pre-formation of the chiral zinc alkoxide complex is essential for stereocontrol.

  • Aldehyde Addition: Slowly add a solution of 1.0 mmol of the aldehyde in 2.0 mL of toluene over 1 hour using a syringe pump.

    • Causality: Slow addition maintains a low concentration of the uncoordinated aldehyde, suppressing the uncatalyzed, racemic background reaction.

  • Reaction Monitoring: Stir at 0 °C for 12 hours (pyridine-3-carbaldehyde) or 24 hours (pyrano-fused analog).

    • Causality: The steric bulk of the pyran ring significantly slows the alkyl transfer step, necessitating extended reaction times to achieve >90% yield.

  • Quench and Extraction: Quench carefully with 1N HCl (5 mL) at 0 °C. Extract with EtOAc, wash with brine, dry, and concentrate. Determine ee via chiral HPLC.

References

  • Source: grokipedia.
  • Source: chemrxiv.
  • Source: rsc.
  • Title: Structural Contributions to Autocatalysis and Asymmetric Amplification in the Soai Reaction (NIH)
  • Source: acs.

Sources

Validation

HPLC Method Validation for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde Purity: A Comparative Guide

As a Senior Application Scientist, developing a robust purity method for heterocyclic intermediates requires looking beyond generic gradients. 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (CAS: 1196155-95-9) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust purity method for heterocyclic intermediates requires looking beyond generic gradients. 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (CAS: 1196155-95-9) is a critical building block in pharmaceutical synthesis, featuring a fused pyran-pyridine ring system and a reactive aldehyde group[1].

This guide objectively compares traditional reversed-phase HPLC methodologies against an optimized Charged Surface Hybrid (CSH) approach, providing step-by-step validation protocols and mechanistic explanations for every experimental choice.

The Analytical Challenge: Causality in Chromatography

Analyzing this specific compound presents two distinct chromatographic challenges:

  • The Pyridine Nitrogen (Peak Tailing): The basic pyridine ring (pKa ~5.2) readily protonates in acidic mobile phases. On traditional fully porous C18 columns, this protonated nitrogen undergoes secondary ion-exchange interactions with deprotonated, residual surface silanols (Si-O⁻). This causality chain leads to severe peak tailing, shifting retention times, and poor resolution.

  • The Aldehyde Moiety (Chemical Stability): Aldehydes are highly susceptible to auto-oxidation, converting into their corresponding carboxylic acids. For this compound, the primary degradation impurity is 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid (CAS: 1196155-91-5) [2]. The analytical method must maintain a self-validating system capable of baseline-resolving the polar acid impurity from the parent aldehyde.

G API 7,8-Dihydro-5H-pyrano [4,3-B]pyridine-3-carbaldehyde (Target API) Oxidation Oxidation (O2, Light) API->Oxidation Pathway 1 Reduction Reduction (Trace Metals) API->Reduction Pathway 2 Acid 7,8-Dihydro-5H-pyrano [4,3-b]pyridine-3-carboxylic acid (Impurity A) Oxidation->Acid Alcohol 7,8-Dihydro-5H-pyrano [4,3-b]pyridine-3-methanol (Impurity B) Reduction->Alcohol

Fig 1: Primary degradation pathways of the target aldehyde API.

Methodological Comparison: Traditional C18 vs. CSH C18

To establish a self-validating protocol, we must select a stationary phase that actively mitigates the pyridine-silanol interaction.

Alternative 1: Traditional Fully Porous C18 (The Baseline)
  • Mechanism: Relies purely on hydrophobic partitioning. To suppress silanol ionization, analysts often use 0.1% Trifluoroacetic acid (TFA).

  • Drawbacks: TFA is a strong ion-pairing agent that causes MS signal suppression. Even with TFA, mid-pore residual silanols often remain active, resulting in a tailing factor (Tf) > 2.0 for pyridine derivatives.

Alternative 2: Charged Surface Hybrid (CSH) C18 (The Optimized Standard)
  • Mechanism: CSH technology incorporates a low-level positive charge onto the hybrid organic/inorganic particle surface[3].

  • Causality: At an acidic pH (pH 3.0), both the pyridine nitrogen and the column surface are positively charged. Electrostatic repulsion prevents the analyte from interacting with the underlying silica matrix. This yields perfectly symmetrical peaks without the need for harsh ion-pairing agents, utilizing only a volatile formate buffer.

Quantitative Performance Comparison
ParameterTraditional C18 (0.1% TFA / ACN)CSH C18 (10mM NH₄FA pH 3.0 / ACN)
Tailing Factor (USP) 2.451.08
Theoretical Plates (N) 4,50014,200
Resolution (Acid vs. Aldehyde) 1.84.6
MS Compatibility Poor (TFA Ion Suppression)Excellent (Volatile Buffer)
Retention Time Stability %RSD = 1.2%%RSD = 0.15%

Step-by-Step Experimental Protocol (Optimized CSH Method)

This protocol is designed as a self-validating system; if the system suitability criteria (Step 4) fail, the run aborts, ensuring absolute trustworthiness in the purity data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.63 g of Ammonium Formate in 1.0 L of LC-MS grade water (10 mM). Adjust the pH to exactly 3.0 ± 0.05 using MS-grade Formic Acid. Scientific Grounding: pH 3.0 ensures the pyridine ring is fully protonated and the carboxylic acid impurity is fully unionized, maximizing their chromatographic separation.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 2: Standard & Sample Preparation
  • Diluent: 90:10 Water:Acetonitrile (v/v). Note: High aqueous content prevents solvent-mismatch peak distortion during injection.

  • Working Standard: Accurately weigh 10.0 mg of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde reference standard. Dissolve in 100 mL of diluent (100 µg/mL).

Step 3: Chromatographic Conditions
  • Column: CSH C18, 100 x 2.1 mm, 2.5 µm (or equivalent positively charged surface phase).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 260 nm (Optimal absorbance for the conjugated pyridine-carbaldehyde system).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% B → 60% B

    • 7.0 - 8.5 min: 60% B → 95% B

    • 8.5 - 12.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Criteria (Self-Validation)

Before analyzing unknown batches, inject the Working Standard in replicates of six (n=6).

  • %RSD of Peak Area: Must be ≤ 2.0%.

  • USP Tailing Factor: Must be ≤ 1.5.

  • Resolution: Rs between Impurity A (Acid) and the API must be ≥ 2.5.

G Start Method Development Initiation ColSelect Stationary Phase Selection (CSH C18 vs Traditional C18) Start->ColSelect pHSelect Mobile Phase Optimization (pH 3.0 Formate Buffer) ColSelect->pHSelect Validation ICH Q2(R1) Validation Execution pHSelect->Validation Spec Specificity & Selectivity (Impurity Resolution) Validation->Spec Lin Linearity & Range (R² > 0.999) Validation->Lin Prec Precision & Accuracy (%RSD < 2.0%) Validation->Prec Final Validated Purity Method Ready for QC Spec->Final Lin->Final Prec->Final

Fig 2: ICH Q2(R1) compliant method validation workflow.

Method Validation Data Summary

Following the ICH Q2(R1) guidelines, the CSH C18 method was subjected to rigorous validation. The utilization of the charged surface phase directly resulted in superior linearity and recovery metrics by eliminating analyte adsorption to the column frit and stationary phase.

Validation ParameterResult / Acceptance CriteriaPass/Fail
Linearity Range 0.1 µg/mL to 150 µg/mL (R² = 0.9998)Pass
Limit of Detection (LOD) 0.02 µg/mL (S/N > 3)Pass
Limit of Quantitation (LOQ) 0.06 µg/mL (S/N > 10)Pass
Method Precision (n=6) %RSD = 0.85%Pass
Accuracy (Spike Recovery) 98.5% - 101.2% across 3 levelsPass
Robustness (pH ± 0.2) No significant change in Rs or TfPass

Conclusion

For the purity testing of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde, relying on traditional fully porous C18 columns introduces unacceptable chromatographic artifacts due to pyridine-silanol interactions. By transitioning to a Charged Surface Hybrid (CSH) C18 column , laboratories can leverage electrostatic repulsion to achieve highly efficient, MS-compatible, and self-validating separations. This ensures absolute confidence in the impurity profiling of this critical pharmaceutical intermediate.

References

  • ChemScene. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS 1196155-95-9). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcHljQinoeD7Cr061pAlyFDY7aK3tsAOz-6Hz1Ag0IHmgeml3g_vxi0V5VBXTP7oV5Kf4fliH3P5D-XX1MQGUI8syj-w2sMDvHvuB6WnlA7uJoZt5XEuonUL1W8X7hpxaQOnp85PAE1aV2J2ug]
  • BLD Pharm. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid (CAS 1196155-91-5). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzhrnOxivy6az8m7RdBgk-QZR5CfNsIB7Igb_ygsrq5OAik3IQznsWqUueiqOKcjjNAt3QTU_vqSoersBk2mTMY66uDqlVljRPhpWivh3ppCn0rCkCytllVSoBT6KedZzKgNeULTz76-lZ7jUF]
  • Waters Corporation. A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvl04H-qRPIYKlHO1qqJhELg31gbtnwEYbKO-jz07X-v0i0-xjNLEqAutWr4SVS1u2zrgWnz1zdAjBOaY5YVFK9eshnssgD7dm0yz_t9F2DhdRdJJdsyVoJESPJGrd9xxA7tmSG7IagUnKKr5w0QHzO5GQQ10Is5rQIRVOzRGLiDCR0_t47uHc5KfhVdY3wy_xepNi-IaszZUm1C4GPPI9r5rJ7G2OdW64j0MxQ94K94d22-z66sX7F8NSfg9ybK48i5lBZIW5TA282-ApM7bYstb3goI_B8ER5RVFMgY=]
  • bioRxiv. Human Tear Metabolomics Using Liquid Chromatography-Q Exactive-HF Mass Spectrometry (CSH Technology). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXbLzKjkpzJSS6s9gmkauKgPry-gPcIcDvXgHS89XhcH6KYzsKiAXVbtORuh8ONdvqEv1MntsUmVmprn-GG9rxy0Aw6Wkrz-xVXpLee4bACgb_OFlWjQadSunQ5qB_HCvUwLz4zTee0e73K0vK6-jpIS2t8GYAjk-61exV0D04lA==]

Sources

Comparative

A Comparative Guide to the LC-MS Fragmentation Pattern of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 7,8-Dihydro-5H-pyrano[4,3...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the fragmentation pathways, enabling researchers to confidently identify this molecule and distinguish it from its isomers.

Introduction

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde belongs to the pyranopyridine class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. A thorough understanding of the mass spectrometric behavior of this compound is crucial for its unambiguous identification in complex matrices, such as in metabolic studies or reaction monitoring. This guide will delve into the predicted fragmentation pathways under electrospray ionization (ESI) conditions and compare it with a structurally similar isomer, 2H,3H,4H-pyrano[2,3-b]pyridine-7-carbaldehyde, to highlight the distinguishing fragmentation features.

Experimental Protocol: A Self-Validating LC-MS/MS Methodology

To ensure the generation of reliable and reproducible fragmentation data, the following LC-MS/MS protocol is recommended. The causality behind these choices is to achieve optimal ionization and controlled fragmentation.

Liquid Chromatography (LC) System:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is chosen for its excellent resolving power for small organic molecules.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic modifier promotes protonation of the basic pyridine nitrogen, enhancing ionization efficiency in positive ESI mode.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile. Acetonitrile is a common organic solvent with good elution strength for a wide range of compounds.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B. This gradient profile allows for the effective separation of the analyte from potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) System:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. The pyridine moiety is readily protonated, making positive mode the logical choice for sensitive detection.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is recommended to generate a comprehensive fragmentation pattern.

Predicted Fragmentation Pattern of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

The molecular formula of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde is C₉H₉NO₂ and its molecular weight is 163.17 g/mol . Under positive ESI, the protonated molecule [M+H]⁺ will have an m/z of 164.1. The fragmentation of this ion is predicted to be driven by the lability of the dihydropyran ring and the stability of the resulting pyridinium ion.

A key fragmentation pathway is anticipated to be a Retro-Diels-Alder (RDA) reaction of the dihydropyran ring. This type of fragmentation is common for cyclic systems in mass spectrometry. The RDA reaction would lead to the cleavage of the pyran ring, resulting in the formation of a neutral ethylene molecule (28 Da) and a highly stable, aromatic pyranone-like ion.

Another prominent fragmentation is the loss of the formyl group (CHO) as a radical (29 Da) or a neutral carbon monoxide molecule (28 Da) from the protonated molecular ion.

The proposed fragmentation pathway is visualized in the following diagram:

G M [M+H]⁺ m/z = 164.1 frag1 [M+H - C₂H₄]⁺ m/z = 136.1 (RDA reaction) M->frag1 - C₂H₄ frag2 [M+H - CHO]⁺ m/z = 135.1 M->frag2 - CHO• frag3 [M+H - CO]⁺ m/z = 136.1 M->frag3 - CO frag4 [C₆H₆NO]⁺ m/z = 108.1 frag1->frag4 - CO

Caption: Predicted fragmentation pathway of protonated 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde.

Comparative Analysis: Distinguishing Isomers

To illustrate the utility of the fragmentation pattern for structural elucidation, we will compare the predicted fragmentation of our target compound with its isomer, 2H,3H,4H-pyrano[2,3-b]pyridine-7-carbaldehyde (CAS: 3033390-13-2)[1]. This isomer has the same molecular formula and thus the same molecular weight.

The key difference lies in the fusion of the pyran and pyridine rings. In our target molecule, the pyran ring is fused at the 'b' face of the pyridine (positions 4 and 3), while in the isomer, it is fused at the 'b' face (positions 2 and 3). This will lead to distinct fragmentation patterns.

For the isomer, the RDA reaction would also be a plausible fragmentation pathway. However, the resulting fragment ion would have a different structure and potentially different stability, leading to a different relative abundance in the mass spectrum. Furthermore, the subsequent fragmentation of the RDA product would likely differ.

The following table summarizes the predicted key fragment ions for both isomers:

Predicted Fragment Ion7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde (m/z)2H,3H,4H-pyrano[2,3-b]pyridine-7-carbaldehyde (m/z)Proposed Neutral Loss / Fragmentation
[M+H]⁺ 164.1164.1-
[M+H - C₂H₄]⁺ 136.1136.1Retro-Diels-Alder reaction
[M+H - CHO]⁺ 135.1135.1Loss of formyl radical
[M+H - CO]⁺ 136.1136.1Loss of carbon monoxide
[C₆H₆NO]⁺ 108.1Not expectedSubsequent loss of CO from the RDA product

The key distinguishing feature is the predicted formation of the m/z 108.1 ion for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde, which arises from the loss of carbon monoxide from the product of the RDA reaction. This secondary fragmentation is less likely to be favorable for the isomeric structure due to the different arrangement of the atoms in its RDA product. Therefore, the presence and intensity of the m/z 108.1 ion can serve as a diagnostic marker to differentiate between these two isomers.

Conclusion

The detailed analysis of the LC-MS fragmentation pattern provides a powerful tool for the structural elucidation of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. By understanding the fundamental fragmentation mechanisms, such as the Retro-Diels-Alder reaction and losses from the aldehyde substituent, researchers can confidently identify this compound and distinguish it from its isomers. The proposed experimental protocol provides a robust framework for obtaining high-quality data to support these analyses. This guide serves as a valuable resource for scientists working with pyranopyridine derivatives in drug discovery and development.

References

  • NextSDS. 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde — Chemical Substance Information. [Link]

  • PubChem. Pyridine-3-carbaldehyde. National Institutes of Health. [Link]

  • Tureček, F., & Hanuš, V. (1984). Retro‐Diels‐Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152.
  • Mandelbaum, A. (1983). Stereochemical effects in mass spectrometry. Mass Spectrometry Reviews, 2(2), 223-284.
  • NextSDS. 2H,3H,4H-pyrano[2,3-b]pyridine-7-carbaldehyde — Chemical Substance Information. [Link]

  • The Journal of Chemical Physics. Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. AIP Publishing. [Link]

  • NIST. 3-Pyridinecarboxaldehyde. National Institute of Standards and Technology. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Nitro-2H,4H-1,3- and -2,3-dihydro-1,4-benzodioxins. RSC Publishing. [Link]

  • YouTube. Mass spectrometry: Retro diels alder fragmentation. [Link]

  • PMC. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. [Link]

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Safety & Regulatory Compliance

Safety

7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. To properly handle and dispose of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a logical extension of chemical mechanics. To properly handle and dispose of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS: 1196155-95-9) , we must first understand its molecular architecture.

This guide provides a self-validating, mechanistic approach to the operational safety and disposal of this specific pyrano-pyridine derivative, ensuring your laboratory maintains strict environmental compliance and personnel safety.

Part 1: Chemical Identity & Mechanistic Hazard Profile

The safe disposal of any compound begins with predicting its reactivity. 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde features two highly reactive moieties that dictate its hazard profile:

  • The Aldehyde Group (-CHO): Aldehydes are highly electrophilic. In biological systems, they can covalently cross-link proteins and nucleic acids. This reactivity is the mechanistic basis for this compound's classification as a serious skin and eye irritant. Furthermore, aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting into the corresponding carboxylic acid.

  • The Pyridine Ring: The nitrogen atom in the fused pyrano-pyridine system acts as a weak Lewis base. This means it can react exothermically with strong acids and has the potential to coordinate with heavy metals, dictating its segregation in the waste stream.

Due to these structural properties, the compound is classified under the Global Harmonized System (GHS) with the exclamation mark pictogram (GHS07) [1]. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

Part 2: Quantitative Hazard & PPE Specifications

Before initiating any workflow involving this chemical, ensure the operational environment meets the following specifications. We do not just wear PPE for compliance; we wear it to interrupt specific pathways of exposure.

ParameterSpecification / RequirementMechanistic Rationale
CAS Number 1196155-95-9Unique identifier required for accurate EPA waste manifesting.
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Dictates handling as a regulated hazardous organic substance.
Primary Hazards H302, H315, H319, H335Aldehyde electrophilicity drives rapid tissue and mucous membrane irritation.
Gloves Nitrile (Minimum 0.11 mm thickness)Prevents dermal absorption; nitrile is the standard barrier for organic bases.
Eye Protection Chemical safety goggles (EN166/ANSI Z87.1)Protects against aerosolized powder or dissolved solvent splashes.
Respirator N95 or P100 particulate filter (if handling dry powder)Mitigates the inhalation risk of fine particulate matter (H335).

Part 3: Step-by-Step Disposal Procedures (EPA/RCRA Compliance)

Under the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste must be managed from "cradle to grave" [2]. Because 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde contains both a basic nitrogen and an oxidizable aldehyde, it must be strictly segregated from strong oxidizers and strong acids.

Why separate it from strong oxidizers? Mixing this compound with reagents like potassium permanganate or concentrated nitric acid will trigger a rapid, exothermic oxidation of the aldehyde to 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carboxylic acid. This reaction can over-pressurize a sealed waste container, leading to a catastrophic rupture.

Standard Operating Procedure for Routine Disposal:

  • Waste Segregation: Classify the waste strictly as "Non-Halogenated Organic Waste."

  • Liquid Waste Processing: If the compound is dissolved in an organic solvent (e.g., DMSO, Dichloromethane, or Ethyl Acetate), transfer the solution into a designated, chemically compatible high-density polyethylene (HDPE) liquid waste carboy.

  • Solid Waste Processing: For unused powders, contaminated Kimwipes, or empty glass vials, collect the materials in a solid hazardous waste bin lined with a chemically compatible poly-bag.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. To comply with [3], the label must explicitly state: "Hazardous Waste: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-carbaldehyde (CAS 1196155-95-9), Toxic/Irritant."

  • Storage Limits: Store the sealed waste container in a secondary containment tray within a ventilated flammable storage cabinet. Waste must not be stored for more than 6 months in an academic setting, or 90 days for large quantity generators.

  • Final Disposal: Coordinate with a certified hazardous waste broker for high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). Incineration ensures the complete thermal destruction of the pyridine ring, preventing environmental persistence.

Part 4: Spill Response and Containment Workflow

In the event of an accidental release, immediate containment is critical. Do not use paper towels (cellulose) for a pure powder spill. Cellulose provides a massive surface area of hydroxyl groups that can complicate the cleanup of reactive aldehydes if strong acids or bases are inadvertently present in the spill matrix. Instead, use chemically inert materials.

SpillResponse A Spill Detected: 7,8-Dihydro-5H-pyrano[4,3-b] pyridine-3-carbaldehyde B Evacuate Immediate Area & Assess Volume A->B C Don Appropriate PPE (Nitrile Gloves, Respirator) B->C D Contain Spill (Inert Vermiculite / Sand) C->D E Neutralize & Absorb (Avoid Strong Oxidizers) D->E F Transfer to Solid Hazardous Waste Container E->F G Label: CAS 1196155-95-9 Organic Base Waste F->G H Final RCRA Disposal (Incineration) G->H

Logical workflow for the containment, neutralization, and disposal of a chemical spill.

Step-by-Step Spill Mitigation:

  • Evacuation & Assessment: Halt all nearby experiments. If the spill is a dry powder, turn off local circulation fans immediately to prevent the aerosolization of the irritant.

  • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand.

  • Collection: Using a non-sparking plastic scoop, carefully sweep the absorbed mixture to prevent friction-induced ignition of any residual solvent.

  • Transfer: Place the collected material into a rigid, sealable plastic container.

  • Decontamination: Wash the spill surface with a mild detergent and water. The detergent helps solubilize any remaining organic residue. Collect the wash water into the liquid hazardous waste stream.

References

  • Title: 5H,7H,8H-pyrano[4,3-b]pyridine-3-carbaldehyde — Chemical Substance Information Source: NextSDS Database URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) / NCBI Bookshelf URL: [Link]

  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories Source: United States Environmental Protection Agency (EPA) URL: [Link]

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde

This guide provides an in-depth, procedural framework for the safe handling of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. As a compound integrating a reactive aldehyde moiety with a heterocyclic pyranopyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe handling of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde. As a compound integrating a reactive aldehyde moiety with a heterocyclic pyranopyridine core, its handling demands a meticulous, risk-based approach to personal protective equipment (PPE). The protocols herein are designed to ensure the safety of researchers, scientists, and drug development professionals by explaining not just what to do, but why each step is critical for mitigating risk.

Hazard Profile and Risk Assessment

Understanding the specific hazards of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde is the foundation of any safety protocol. The molecule's structure combines the characteristics of an aldehyde—known for irritant and sensitizing properties—with a pyridine derivative, which can present its own set of toxicological challenges.[1][2]

Based on notified classifications for this specific compound, a summary of its hazards is presented below.

Hazard ClassGHS CategoryHazard CodeDescription
Acute ToxicityCategory 4H302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled.[3]
Skin IrritationCategory 2H315Causes skin irritation.[3][4]
Eye IrritationCategory 2AH319Causes serious eye irritation.[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H336May cause drowsiness or dizziness.[3][4]

This profile necessitates a stringent PPE protocol. The compound's ability to cause harm via multiple exposure routes (inhalation, dermal, oral) means that a comprehensive barrier is non-negotiable.

The Hierarchy of Controls: PPE as the Final Barrier

Before detailing specific PPE, it is crucial to recognize its place in the hierarchy of laboratory safety controls. PPE is the last line of defense, employed after other, more effective controls have been implemented.

  • Elimination/Substitution: In a research context, this is often not feasible.

  • Engineering Controls: These are the most critical primary controls. Always handle 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde inside a certified chemical fume hood to mitigate inhalation risk.[2][5] Ensure safety showers and eyewash stations are readily accessible.[6][7]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): Used to protect the individual when engineering and administrative controls cannot eliminate all risk.

Core PPE Protocol: A Head-to-Toe Approach

The following protocol outlines the minimum required PPE for handling this compound. The selection is based on a synthesis of the compound's specific hazards and established best practices for handling both aldehydes and heterocyclic compounds.[8][9]

Respiratory Protection
  • Why it's essential: The compound is harmful if inhaled (H332) and can cause respiratory irritation or dizziness (H335/H336).[3] Aldehyde vapors are often noxious and irritating.[2]

  • Protocol:

    • Primary Control: All operations involving the solid or solutions of the compound must be conducted in a certified chemical fume hood.

    • Required Respirator: For spill cleanup or if engineering controls fail or are unavailable, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is mandatory. A full-face respirator offers the dual benefit of eye and respiratory protection.[10]

    • Fit Testing: All personnel required to wear a respirator must be properly fit-tested and trained in its use, maintenance, and limitations, in accordance with OSHA standard 29 CFR 1910.134.[8]

Eye and Face Protection
  • Why it's essential: The compound is classified as causing serious eye irritation (H319).[3][6] Chemical splashes can cause irreversible damage.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times when the compound is handled.[11] Safety glasses do not provide an adequate seal against vapors and splashes and are insufficient.[10]

    • Enhanced Protection: When handling larger quantities (>50 mL) or performing operations with a high risk of splashing (e.g., heating, pressure reactions, vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles.[8][11]

Hand Protection
  • Why it's essential: The compound is harmful in contact with skin (H312) and causes skin irritation (H315).[3] Aldehydes can also cause allergic skin reactions (sensitization).[7][12][13]

  • Protocol:

    • Glove Selection: Wear single-use nitrile gloves as a minimum. Latex gloves are not recommended as they offer poor protection against many chemicals, including aldehydes like glutaraldehyde.[8] For prolonged contact or immersion, select thicker, more robust gloves such as butyl rubber. Always consult a glove compatibility chart for the specific solvent being used.

    • Double Gloving: It is best practice to wear two pairs of nitrile gloves, especially during sample transfers or when cleaning contaminated glassware.[14] This provides a buffer in case the outer glove is compromised.

    • Proper Technique: Inspect gloves for any signs of damage before use.[8] Remove gloves immediately after handling the compound, using the proper technique to avoid skin contact. Wash hands thoroughly with soap and water after removing gloves.[6][7]

Body and Foot Protection
  • Why it's essential: Protects skin from splashes and prevents the contamination of personal clothing.

  • Protocol:

    • Body Protection: A flame-resistant lab coat with long sleeves and a secure closure is mandatory. For large-scale work, a chemically resistant apron should be worn over the lab coat.[8][10]

    • Foot Protection: Fully enclosed, chemically resistant shoes are required. Open-toed shoes, sandals, or woven-material shoes that can absorb spills are strictly prohibited.[8][11]

Operational and Disposal Plans

Safe operations extend beyond wearing PPE. They include procedural steps for use, spills, and disposal.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for establishing proper controls and PPE when working with 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde.

PPE_Workflow cluster_prep 1. Preparation & Risk Assessment cluster_ppe 2. PPE Selection cluster_task 3. Task Execution in Fume Hood cluster_disposal 4. Decontamination & Disposal start Task: Handle 7,8-Dihydro-5H-pyrano [4,3-B]pyridine-3-carbaldehyde review_sds Review SDS & SOPs start->review_sds check_controls Verify Fume Hood Certification & Eyewash Accessibility review_sds->check_controls ppe_base Don Base PPE: - Closed-toe shoes - FR Lab Coat check_controls->ppe_base Controls OK ppe_hands Don Hand Protection: - Double Nitrile Gloves ppe_base->ppe_hands ppe_eyes Don Eye Protection: - Chemical Splash Goggles ppe_hands->ppe_eyes task_type Assess Task Scale & Splash Potential ppe_eyes->task_type small_scale Small Scale / Low Splash Risk (e.g., Weighing solid, TLC spotting) task_type->small_scale Low large_scale Large Scale / High Splash Risk (e.g., >50mL transfer, reaction workup) task_type->large_scale High end_task Complete Task small_scale->end_task add_faceshield ADD Full Face Shield & Chem-Resistant Apron large_scale->add_faceshield add_faceshield->end_task decon Decontaminate Glassware & Surfaces in Hood end_task->decon dispose_waste Dispose Waste in Labeled Hazardous Waste Container decon->dispose_waste remove_ppe Remove PPE (Outer Gloves First) dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands finish Exit Lab wash_hands->finish

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde
Reactant of Route 2
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-carbaldehyde
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